molecular formula C37H75NO18 B8106539 N-Boc-PEG16-alcohol

N-Boc-PEG16-alcohol

Cat. No.: B8106539
M. Wt: 822.0 g/mol
InChI Key: YBHXIPILPKQXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-PEG16-alcohol is a useful research compound. Its molecular formula is C37H75NO18 and its molecular weight is 822.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H75NO18/c1-37(2,3)56-36(40)38-4-6-41-8-10-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-35-33-54-31-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-5-39/h39H,4-35H2,1-3H3,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHXIPILPKQXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H75NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of N-Boc-PEG16-alcohol in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[2]

This technical guide provides an in-depth exploration of the mechanism of action of N-Boc-PEG16-alcohol, a polyethylene glycol (PEG)-based linker, in the context of PROTACs. We will delve into its physicochemical properties, its role in ternary complex formation, and its impact on the overall efficacy of the resulting PROTAC. This guide also provides detailed experimental protocols for the characterization of PROTACs and visualizations of key processes.

Physicochemical Properties of this compound

This compound is a 16-unit PEG linker that is terminated with a tert-butyloxycarbonyl (Boc)-protected amine at one end and a hydroxyl group at the other. The PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve its aqueous solubility and cell permeability.[3] The Boc protecting group provides a stable handle for synthetic elaboration, as it can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a POI or E3 ligase ligand. The terminal hydroxyl group offers another site for chemical modification.

PropertyValueReference
Molecular Formula C37H75NO18[]
Molecular Weight 821.99 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Mechanism of Action in PROTACs

The this compound linker is incorporated into a PROTAC molecule to bridge the POI-binding ligand and the E3 ligase-recruiting ligand. The length and flexibility of the PEG16 linker are critical for enabling the formation of a stable and productive ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG16 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The optimal linker length is therefore a critical parameter that must be determined empirically for each POI and E3 ligase pair. Studies have shown that for certain targets like the Estrogen Receptor α (ERα), a 16-atom linker can be more potent than a 12-atom linker.

Quantitative Data on PROTACs with PEG Linkers

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). While specific quantitative data for PROTACs utilizing a 16-unit PEG linker are not extensively compiled in a single source, the following table provides representative data for PROTACs with varying PEG linker lengths to illustrate the impact of this parameter.

PROTACTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Degrader TBK1Not Specified21396
TBK1 Degrader TBK1Not Specified2929276
ERα Degrader ERαNot Specified12Effective-
ERα Degrader ERαNot Specified16More Potent-
CDK6/4 Degrader CDK6/4CereblonNot Specified2.5 (CDK6), 10.5 (CDK4)96 (CDK6), 100 (CDK4)

Experimental Protocols

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biochemical and cell-based assays. The following are detailed protocols for key experiments in PROTAC development.

Protocol 1: Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation, a common method for linker conjugation.

Step 1: Coupling of POI Ligand to this compound

  • Materials:

    • POI ligand with a carboxylic acid functional group (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1,1'-[Azobis(methylidene)]bis[3-methyl-1H-imidazolium]-3-ium hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield POI-PEG16-Boc.

Step 2: Boc Deprotection

  • Materials:

    • POI-PEG16-Boc

    • DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

  • Procedure:

    • Dissolve POI-PEG16-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting POI-PEG16-NH2 can be used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • Materials:

    • POI-PEG16-NH2 (1.0 eq)

    • E3 ligase ligand with a carboxylic acid functional group (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the POI-PEG16-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Work-up and purify the final PROTAC product as described in Step 1.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in vitro.

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the ligase is biotinylated).

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the purified target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increase in binding response compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

    • Fit the data to a suitable binding model to determine the affinity of the ternary complex (KD,ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, and vice versa.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in an appropriate reaction buffer (e.g., containing HEPES, NaCl, TCEP, and MgCl2):

      • E1 ubiquitin-activating enzyme (e.g., UBE1)

      • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

      • Purified E3 ligase complex

      • Purified target protein

      • PROTAC of interest

      • Biotinylated ubiquitin

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection of Ubiquitination:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Detect the ubiquitinated target protein by Western blotting using an anti-target protein antibody or streptavidin-HRP to detect the biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful reaction.

Visualization of Experimental and Logical Workflows

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design/Selection Target_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) PROTAC_Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, TR-FRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Ubiquitination_Assay->Degradation_Assay Viability_Assay Cell Viability/Toxicity Assay (MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability_Assay->PK_PD_Studies Efficacy_Studies Animal Model Efficacy Studies PK_PD_Studies->Efficacy_Studies

PROTAC Development Workflow

Conclusion

The this compound linker is a valuable tool in the development of PROTACs. Its PEG backbone enhances the physicochemical properties of the resulting molecule, while its length and flexibility are critical for facilitating the formation of a productive ternary complex. The Boc and hydroxyl functionalities provide versatile handles for chemical synthesis. A thorough understanding of the role of the linker and the application of a robust suite of experimental assays are essential for the successful design and optimization of potent and selective PROTACs for therapeutic applications. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC development, from rational design and synthesis to comprehensive biological evaluation.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG16-alcohol is a high-purity, monodisperse polyethylene glycol (PEG) linker that plays a critical role in modern drug development and bioconjugation. Featuring a terminal tert-butyloxycarbonyl (Boc)-protected amine and a hydroxyl group, this heterobifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The 16-unit PEG chain imparts enhanced water solubility and favorable pharmacokinetic properties to the final conjugate, while the orthogonal protecting groups allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, complete with detailed experimental protocols and data presentation.

Chemical Properties and Specifications

A summary of the key chemical properties and typical specifications for this compound is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.

PropertyValue
Molecular Formula C₃₇H₇₅NO₁₈
Molecular Weight 821.99 g/mol
Appearance White to off-white solid or viscous oil
Purity (Typical) ≥95%
Solubility Soluble in water, DMSO, DCM, DMF
Storage Conditions -20°C, under an inert atmosphere

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the selective Boc protection of the terminal amine of amino-PEG16-alcohol. The inherent higher nucleophilicity of the amine group compared to the hydroxyl group allows for a chemoselective reaction.

Experimental Protocol: Boc Protection of Amino-PEG16-alcohol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Amino-PEG16-alcohol (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 equivalents)

  • Triethylamine (TEA, 1.2 - 1.5 equivalents) or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve amino-PEG16-alcohol in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Expected Yield: High yields (typically >90%) are expected for this reaction.

Synthesis_Workflow cluster_synthesis Synthesis start Amino-PEG16-alcohol reactants +(Boc)2O, TEA, DCM reaction Boc Protection Reaction (2-4h, RT) start->reaction reactants->reaction workup Aqueous Work-up reaction->workup crude_product Crude this compound workup->crude_product Purification_Workflow cluster_purification Purification crude Crude Product method_choice Desired Purity? crude->method_choice flash_chrom Flash Column Chromatography method_choice->flash_chrom Standard hplc Preparative RP-HPLC method_choice->hplc High pure_product Pure this compound flash_chrom->pure_product hplc->pure_product PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System Hijacking PROTAC PROTAC (containing PEG16 linker) POI Target Protein (Protein of Interest) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC and Ubiquitin are recycled Degradation->Recycling

Navigating the Solubility Landscape of N-Boc-PEG16-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG16-alcohol, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG)-based linker is paramount for optimizing reaction conditions, purification protocols, and the formulation of novel therapeutics. This document outlines the known solubility properties, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Core Concepts: Structure and Physicochemical Properties

This compound, with a molecular formula of C37H75NO18 and a molecular weight of 821.99 g/mol , is characterized by a long, hydrophilic polyethylene glycol chain (PEG16) capped at one end by a lipophilic tert-butoxycarbonyl (Boc) protecting group and at the other by a reactive hydroxyl (-OH) group.[] This amphipathic nature—possessing both hydrophilic and hydrophobic regions—governs its solubility behavior in various solvents. The PEG chain enhances aqueous solubility, a common strategy in drug development to improve the pharmacokinetic properties of molecules.[]

Solubility Profile of this compound and Related Compounds

While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, qualitative data from suppliers and the known behavior of similar PEGylated compounds provide valuable insights. Generally, PEG derivatives exhibit solubility in a range of aqueous and organic solvents.

For structurally related N-Boc-PEG-alcohols, the following qualitative solubility has been reported:

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3][4]
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
WaterSoluble (for some PEG derivatives)
ChloroformSoluble (for some PEG derivatives)
EthanolSoluble (for N-Boc-PEG3-OH)
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL (for N-Boc-PEG3-OH)

It is important to note that solubility can be influenced by the length of the PEG chain, temperature, and the purity of the compound.

An in vivo formulation example for a different compound suggests that for challenging applications, a co-solvent system such as DMSO, PEG300, and Tween 80 in a saline or PBS buffer may be employed to achieve the desired concentration.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of this compound.

Method 1: Equilibrium Solubility Method (Shake-Flask)

This is a widely recognized and reliable method for determining the saturation concentration of a solid in a liquid.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Micropipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant without disturbing the solid. If necessary, filter the supernatant using a chemically compatible syringe filter.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, gravimetric analysis).

Method 2: High-Performance Liquid Chromatography (HPLC) Method

This method is useful for accurate quantification, especially when smaller sample quantities are available.

Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.

Materials:

  • Saturated solution prepared as in the Equilibrium Solubility Method.

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS).

  • Appropriate HPLC column and mobile phase.

  • Standard solutions of this compound of known concentrations.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the saturated solution.

  • Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to ensure the concentration falls within the range of the calibration curve.

  • Inject and Quantify: Inject the diluted sample into the HPLC system, record the peak area, and determine the concentration using the calibration curve. Remember to account for the dilution factor.

Visualizing the Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Assessment of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Compound & Solvent Selection B Prepare Supersaturated Mixture A->B C Agitate at Controlled Temperature B->C D Reach Equilibrium (e.g., 24-48h) C->D E Centrifugation or Sedimentation D->E F Isolate Supernatant (Filtration) E->F H Analyze Sample via HPLC/Gravimetric F->H G Prepare Standards & Calibration Curve G->H I Calculate Solubility (e.g., mg/mL) H->I PROTAC_Mechanism cluster_components PROTAC Components cluster_process Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->Ternary Binds Ubiquitination Ubiquitination Ternary->Ubiquitination Induces Ubiquitination->Target Ub tags added Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates

References

The Strategic Application of the PEG16 Spacer in N-Boc-PEG16-alcohol for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-Boc-PEG16-alcohol is a heterobifunctional linker that has garnered significant attention in the field of drug development, particularly in the design of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The core of its functionality lies in its discrete 16-unit polyethylene glycol (PEG) spacer, which imparts a range of desirable physicochemical and pharmacokinetic properties to the final conjugate. This technical guide provides a comprehensive overview of the function of the PEG16 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Functions of the PEG16 Spacer

The integration of a PEG16 spacer into drug conjugates addresses several critical challenges in drug development by modulating the properties of the overall molecule.[1][] Its primary functions include:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic agents, especially cytotoxic payloads used in ADCs and small molecule inhibitors used in PROTACs, are inherently hydrophobic.[3][4] This poor aqueous solubility can lead to aggregation, complicating formulation and manufacturing, and potentially reducing bioavailability and efficacy.[4] The PEG16 spacer, with its repeating ethylene glycol units, is highly hydrophilic, effectively creating a hydration shell around the hydrophobic drug molecule. This significantly increases the overall water solubility of the conjugate, preventing aggregation and improving its stability in aqueous environments.

  • Improved Pharmacokinetics and Reduced Immunogenicity: The hydrophilic nature and flexibility of the PEG16 spacer increase the hydrodynamic radius of the conjugate. This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity. The increased size also leads to reduced renal clearance, resulting in a significantly prolonged circulation half-life. This extended exposure in the bloodstream provides a greater opportunity for the therapeutic agent to reach its target site.

  • Optimized Spatial Orientation: The PEG16 spacer acts as a flexible linker, providing optimal spatial separation between the two functional ends of the conjugate. In ADCs, this ensures that the cytotoxic payload does not sterically hinder the binding of the antibody to its target antigen. In PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.

  • Controlled Drug Release: In the context of cleavable linkers for ADCs, the PEG spacer can be incorporated alongside a cleavable moiety. While the PEG chain itself is stable, its presence ensures that the ADC remains soluble and stable in circulation until it reaches the target cell, where the cleavable linker is designed to release the payload.

Quantitative Data on the Impact of PEG Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the performance of bioconjugates. The following tables summarize key quantitative data from studies on PEGylated molecules.

ParameterUnmodified ProteinPEGylated Protein (20 kDa PEG)Analytical Technique(s)
In Vivo Half-life 1.1 hours28 hoursPharmacokinetic studies in mice
In Vitro Bioactivity 100%70-100%Cell-based assays, ELISA
Thermal Stability (Tm) VariableIncreased by 5-15 °CDifferential Scanning Calorimetry (DSC)
Purity >95%>95%SDS-PAGE, SEC, RP-HPLC

Table 1: Impact of PEGylation on Protein Therapeutics. This table illustrates the significant extension in in-vivo half-life and enhanced thermal stability observed upon PEGylation of a therapeutic protein. While some reduction in in-vitro bioactivity can occur, it is often offset by the improved pharmacokinetic profile.

PROTAC Linker Length (Number of Atoms)DC50 (nM) for ERα Degradation
9~100
12~50
16 <10
19~50
21~100

Table 2: Influence of Linker Length on PROTAC Efficacy. This table demonstrates the critical role of linker length in PROTAC-mediated degradation of the Estrogen Receptor alpha (ERα). A 16-atom linker, which is comparable in length to a PEG4 linker, showed the highest potency (lowest DC50 value). While this specific data is not for a PEG16 linker, it highlights the principle of an optimal linker length for ternary complex formation.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar PEG linkers.

Boc Deprotection of this compound

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker, a crucial step before conjugation to a payload or antibody.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg in 2 mL) in a round-bottom flask with a magnetic stir bar.

  • Add an equal volume of TFA to the solution (2 mL).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM (10 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) to neutralize any remaining acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amino-PEG16-alcohol.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Synthesis of a PROTAC using a PEG Linker

This protocol outlines the general steps for synthesizing a PROTAC molecule, where the deprotected amino-PEG16-alcohol can be used to link a target protein binder and an E3 ligase ligand. This example assumes the target binder has a carboxylic acid for amide bond formation and the E3 ligase ligand is attached to the alcohol terminus of the PEG.

Materials:

  • Deprotected amino-PEG16-alcohol (from protocol 3.1)

  • Target protein binder with a carboxylic acid group

  • E3 ligase ligand with a suitable functional group for attachment to the PEG alcohol (e.g., a leaving group for ether synthesis)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Procedure:

Step 1: Activation of the Target Protein Binder

  • Dissolve the target protein binder (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Conjugation to the PEG Linker

  • In a separate flask, dissolve the deprotected amino-PEG16-alcohol (1.1 eq) in anhydrous DMF.

  • Add the activated target protein binder solution to the amino-PEG16-alcohol solution.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

Step 3: Attachment of the E3 Ligase Ligand

  • The product from Step 2, now a target binder-PEG16-alcohol, is then reacted with the E3 ligase ligand. The specific reaction conditions will depend on the chemistry used to connect to the alcohol. For example, a Williamson ether synthesis could be employed if the E3 ligase ligand has a good leaving group.

Step 4: Purification

  • Upon completion of the reaction, purify the crude PROTAC molecule by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Characterize the final product by mass spectrometry and NMR.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of PEGylated molecules.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC (with PEG16 Spacer) Target_Protein->PROTAC Binds Proteasome Proteasome Target_Protein->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Target_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Target_Protein Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments ADC_Workflow start Start: ADC Design antibody_mod Antibody Modification (e.g., reduction of disulfides) start->antibody_mod linker_payload_prep Linker-Payload Synthesis (this compound derivatization) start->linker_payload_prep conjugation Conjugation Reaction antibody_mod->conjugation linker_payload_prep->conjugation purification Purification of ADC (e.g., SEC, HIC) conjugation->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization end Final ADC Product characterization->end JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEGylated Interferon-α IFNAR IFN-α Receptor (IFNAR1/IFNAR2) PEG_IFN->IFNAR Binds JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocates & Binds Gene_Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Gene_Transcription Initiates

References

An In-Depth Technical Guide to N-Boc-PEG16-alcohol for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the role and application of N-Boc-PEG16-alcohol as a linker. It is designed for scientists beginning their journey into PROTAC development, offering foundational knowledge, practical experimental protocols, and illustrative data to guide their research.

The Core Concept of PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own machinery to selectively eliminate it.[1][2] These heterobifunctional molecules are composed of three distinct parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]

The mechanism of action involves the PROTAC molecule acting as a bridge to form a ternary complex between the target protein and an E3 ligase.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-E3 ligase system to the target protein. Once the protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome, the cell's primary protein disposal system. The PROTAC molecule itself is not degraded and can then act catalytically to induce the degradation of multiple target protein molecules.

PROTAC Mechanism of Action PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC mechanism, from ternary complex formation to target protein degradation.

The Critical Role of the Linker

The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's success. The linker profoundly influences the molecule's physicochemical properties, including solubility and cell permeability, and governs the stability and geometry of the ternary complex. Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently used due to their distinct advantages.

PEG linkers enhance the hydrophilicity and aqueous solubility of PROTAC molecules, which is crucial for overcoming the challenges posed by their typically high molecular weight and lipophilicity. Furthermore, the length of PEG linkers can be precisely controlled, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve efficient ubiquitination.

This compound: A Versatile Building Block

This compound is a bifunctional PEG linker that serves as an excellent starting point for PROTAC synthesis, especially for researchers new to the field. Its structure consists of a 16-unit polyethylene glycol chain, providing substantial length and flexibility. One end is terminated with a hydroxyl (-OH) group, while the other features an amine group protected by a tert-butyloxycarbonyl (Boc) group.

This dual functionality allows for a controlled, stepwise synthesis. The exposed hydroxyl group can be reacted first, followed by the deprotection of the Boc group to reveal a primary amine, which is then available for a subsequent coupling reaction. This modularity simplifies the synthetic workflow and purification process.

Data Presentation: Physicochemical Properties

The properties of this compound make it a valuable reagent for PROTAC development.

PropertyValueReference(s)
Molecular Formula C₃₇H₇₅NO₁₈
Molecular Weight 821.99 g/mol
Appearance White to off-white solid or viscous oilN/A
Functionality Primary Alcohol (-OH), Boc-protected Amine (-NHBoc)
Solubility Soluble in water, DMF, DCM, DMSO
Illustrative Data: The Impact of Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker might not effectively bring the proteins into proximity for ubiquitin transfer. The tables below provide illustrative, non-experimental data based on trends reported in the literature to demonstrate these principles.

Table 2: Illustrative Impact of PEG Linker Length on Degradation Efficacy

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)Rationale
PEG4>1000<20Linker is likely too short, causing steric clash and preventing stable ternary complex formation.
PEG815075Improved length allows for some ternary complex formation, leading to moderate degradation.
PEG16 25 >95 Optimal length and flexibility for this hypothetical system, enabling highly stable and productive ternary complex formation.
PEG2420070Linker may be too long, leading to reduced efficacy due to non-productive binding modes.

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Table 3: Illustrative Impact of PEG Linker Length on Physicochemical Properties

PROTAC LinkerAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Rationale
Alkyl C12<15.0High lipophilicity leads to poor solubility but potentially good passive diffusion.
PEG4252.5Increased hydrophilicity improves solubility, but permeability may decrease slightly.
PEG16 >200 1.0 Substantially increased number of ethylene glycol units significantly enhances aqueous solubility.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs.

Experimental Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol outlines a general, two-step approach for synthesizing a PROTAC using this compound, connecting a carboxylic acid-functionalized warhead (POI-Ligand-COOH) and a carboxylic acid-functionalized E3 ligase ligand (E3-Ligand-COOH).

PROTAC Synthesis Workflow General PROTAC Synthesis Workflow start Starting Materials linker N-Boc-PEG16-OH start->linker warhead POI-Ligand-COOH start->warhead e3_ligand E3-Ligand-COOH start->e3_ligand step1 Step 1: First Amide Coupling (e.g., HATU, DIPEA in DMF) linker->step1 warhead->step1 step3 Step 3: Second Amide Coupling (e.g., HATU, DIPEA in DMF) e3_ligand->step3 intermediate1 POI-Ligand-PEG16-NHBoc step1->intermediate1 step2 Step 2: Boc Deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 POI-Ligand-PEG16-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC (POI-Ligand-Linker-E3-Ligand) step3->final_protac

Caption: A modular workflow for synthesizing PROTACs using a bifunctional linker.

Step 1: Coupling of POI-Ligand-COOH with this compound

  • Reagents and Materials:

    • POI-Ligand-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Standard glassware, nitrogen atmosphere

  • Procedure:

    • Dissolve POI-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Boc-protected intermediate from Step 1

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor for the disappearance of the starting material by LC-MS.

    • Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

Step 3: Final Amide Coupling with E3-Ligand-COOH

  • Procedure:

    • Dissolve the E3-Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (a sufficient amount to neutralize the TFA salt and for the coupling, ~5.0 eq) and stir for 15 minutes.

    • Add the deprotected amine intermediate from Step 2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor, work up, and purify as described in Step 1 to yield the final PROTAC molecule.

Experimental Protocol 2: Western Blot for Measuring Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in a cellular context.

Western Blot Workflow Experimental Workflow for PROTAC Evaluation start Cell Culture treatment Treat cells with varying PROTAC concentrations start->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis sds_page SDS-PAGE (Protein Separation by Size) lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking probing Immunoblotting: 1. Primary Antibody (anti-POI) 2. Secondary Antibody (HRP-conj.) blocking->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis: Quantify band intensity, normalize to loading control detection->analysis end Determine DC50 & Dmax analysis->end

Caption: Step-by-step workflow for assessing PROTAC-mediated protein degradation via Western Blot.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., MCF7 for Estrogen Receptor) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize the lysates to equal protein concentrations and load them onto an SDS-PAGE gel for electrophoretic separation.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (POI). Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Data Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using software like ImageJ.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

The development of effective PROTACs is a multi-parameter optimization challenge where the linker plays a central role. For researchers and scientists entering this exciting field, this compound provides a robust and synthetically accessible starting point. Its bifunctional nature simplifies the assembly of PROTACs, while its long, hydrophilic PEG chain helps address common challenges like poor solubility and suboptimal linker length. By following systematic synthetic and evaluation protocols, beginners can effectively leverage this versatile building block to develop novel protein degraders and contribute to the advancement of this transformative therapeutic strategy.

References

Commercial Availability and Application of N-Boc-PEG16-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial landscape of N-Boc-PEG16-alcohol, a crucial bifunctional linker in the rapidly evolving field of targeted protein degradation. This document provides a comprehensive overview of commercially available sources, key technical specifications, and detailed experimental protocols for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule widely employed in the development of PROTACs.[][2][3] Its structure features a terminal alcohol (hydroxyl group) and a Boc-protected amine, connected by a 16-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for sequential, controlled synthesis of the final trivalent PROTAC molecule, which typically comprises a target protein binder, an E3 ligase ligand, and the interconnecting linker.

Commercial Availability

A multitude of chemical suppliers offer this compound, catering to the needs of researchers in both academic and industrial settings. The product is typically available in various quantities, from milligrams to grams, ensuring scalability for different research and development phases. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
TargetMol This compoundNot specifiedC₃₇H₇₅NO₁₈821.99Not specified
BOC Sciences This compoundNot specifiedC₃₇H₇₅NO₁₈821.99Not specified
MedchemExpress This compoundNot specifiedNot specifiedNot specifiedNot specified
Tebubio This compoundNot specifiedNot specifiedNot specifiedNot specified
RuiaoBio This compoundNot specifiedNot specifiedNot specifiedNot specified
Adachibio This compoundNot specifiedNot specifiedNot specifiedNot specified
Precise PEG t-Boc-Amido-PEG16-Alcohol2592432-32-9C₃₇H₇₅NO₁₈822.0>96%
BroadPharm N-Boc-PEG linker series availableVariesVariesVariesTypically >95%
ChemScene N-Boc-PEG linker series availableVariesVariesVariesTypically >98%

Note: While some suppliers do not explicitly state all data points on their primary product pages, this information is typically available upon request or in the Certificate of Analysis.

Experimental Protocols: Application in PROTAC Synthesis

The synthesis of a PROTAC using this compound generally follows a sequential three-step process. The following protocols are generalized and may require optimization based on the specific properties of the target protein binder and E3 ligase ligand.

Step 1: Coupling of the First Moiety (Target Protein Binder or E3 Ligase Ligand)

This step involves the formation of an amide bond between a carboxylic acid-functionalized binding moiety and the amine group of the PEG linker, which is exposed after deprotection of the Boc group. Alternatively, the hydroxyl group of this compound can be functionalized for coupling. The following protocol details the coupling to the amine.

Materials:

  • This compound

  • Target Protein Binder or E3 Ligase Ligand with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF.

  • To this solution, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

This step exposes the terminal amine on the PEG linker for subsequent coupling to the second binding moiety.

Materials:

  • Boc-protected intermediate from Step 1

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-functionalized intermediate is often used in the next step without further purification.

Step 3: Coupling of the Second Moiety

This final step involves the formation of a second amide bond to complete the synthesis of the PROTAC molecule.

Materials:

  • Amine-functionalized intermediate from Step 2

  • Second binding moiety with a carboxylic acid functionality

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Preparative HPLC system for purification

Procedure:

  • Follow the procedure outlined in Step 1, using the amine-functionalized intermediate and the second carboxylic acid-functionalized binding moiety as the coupling partners.

  • Upon completion of the reaction, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC product using preparative HPLC (High-Performance Liquid Chromatography) to obtain a highly pure compound.

Visualizations

Logical Relationship of PROTAC Components

PROTAC_Components POI_Ligand Target Protein Binder (Warhead) Linker This compound (after modification) POI_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker

Caption: Relationship of PROTAC components.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling start Carboxylic Acid Moiety 1 + this compound coupling1 Amide Coupling (HATU, DIPEA, DMF) start->coupling1 purification1 Workup & Flash Chromatography coupling1->purification1 intermediate1 Boc-Protected Intermediate purification1->intermediate1 deprotection Boc Deprotection (TFA, DCM) intermediate1->deprotection intermediate2 Amine-Functionalized Intermediate deprotection->intermediate2 coupling2 Amide Coupling (HATU, DIPEA, DMF) intermediate2->coupling2 start2 Carboxylic Acid Moiety 2 start2->coupling2 purification2 Workup & Preparative HPLC coupling2->purification2 final_product Final PROTAC purification2->final_product Protein_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination E1/E2 Enzymes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance hydrophilicity and provide control over the spatial orientation of the two ligands. N-Boc-PEG16-alcohol is a long-chain PEG linker that offers significant spatial separation between the protein-binding ligands, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a modular and controlled synthetic strategy.

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key building block.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process, from the activation of ubiquitin to the degradation of the target protein.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycled_Ub->Ub

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline a general strategy for the incorporation of this linker via amide bond formation. This example assumes the synthesis begins with the coupling of a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) to the deprotected amine of the PEG linker, followed by activation of the terminal alcohol and coupling to the second ligand.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS or TLC. For TLC, the deprotected amine will have a lower Rf value (be more polar) than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • For applications where the TFA salt is acceptable, the crude product can be used directly in the next step.

  • To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield amino-PEG16-alcohol.

Protocol 2: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to Amino-PEG16-alcohol

This protocol details the formation of an amide bond between the deprotected PEG linker and a ligand containing a carboxylic acid.

Materials and Reagents:

  • Amino-PEG16-alcohol (from Protocol 1)

  • Carboxylic acid-functionalized ligand (Ligand-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of amino-PEG16-alcohol (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Ligand-PEG16-alcohol conjugate.

Protocol 3: Activation of the Terminal Alcohol and Final Coupling

The terminal alcohol of the Ligand-PEG16-alcohol conjugate can be activated (e.g., by conversion to a tosylate or mesylate) for subsequent coupling to the second ligand (e.g., containing a nucleophilic amine or thiol). Alternatively, if the second ligand has a carboxylic acid, the terminal alcohol can be oxidized to a carboxylic acid for a final amide coupling step. The following is an example of tosylation followed by coupling to an amine-functionalized ligand.

Step 3a: Tosylation of Ligand-PEG16-alcohol

Materials and Reagents:

  • Ligand-PEG16-alcohol (from Protocol 2)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve Ligand-PEG16-alcohol (1.0 eq) in anhydrous DCM.

  • Add TEA (1.5 eq) or pyridine.

  • Cool the solution to 0 °C and add TsCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting Ligand-PEG16-OTs is often used in the next step without further purification.

Step 3b: Final Coupling to an Amine-Functionalized Ligand

Materials and Reagents:

  • Ligand-PEG16-OTs (from Step 3a)

  • Amine-functionalized ligand (Ligand-NH₂)

  • DIPEA or another suitable base

  • Anhydrous DMF

Procedure:

  • Dissolve Ligand-PEG16-OTs (1.0 eq) and Ligand-NH₂ (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC or flash column chromatography.

Experimental Workflow

The following diagram provides a visual representation of the general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow start Start deprotection Boc Deprotection of This compound start->deprotection coupling1 Amide Coupling with Ligand 1 (e.g., POI binder) deprotection->coupling1 activation Activation of Terminal Alcohol (e.g., Tosylation) coupling1->activation coupling2 Coupling with Ligand 2 (e.g., E3 Ligase binder) activation->coupling2 purification Purification (HPLC/Chromatography) coupling2->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

Caption: A generalized workflow for PROTAC synthesis.

Data Presentation

The optimal linker length for a PROTAC is highly dependent on the specific POI and E3 ligase pair. Systematic variation of the PEG linker length is often necessary to identify the most potent degrader. While specific data for a PEG16 linker is not extensively published across a wide range of targets, the following table provides representative data for PROTACs with varying linker lengths to illustrate the impact on degradation activity.

PROTAC TargetE3 LigaseLinker Composition/Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
TBK1VHL< 12 atomsInactiveN/A
TBK1VHL21 atoms396
TBK1VHL29 atoms29276
BTKCRBN< 4 PEG unitsImpaired Activity-
BTKCRBN≥ 4 PEG unitsPotent Activity-
ERαVHL12 atoms~100~70
ERαVHL16 atoms< 10> 90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

The data suggests that for certain targets like TBK1 and BTK, longer linkers are favored for potent degradation. For the estrogen receptor (ERα), a 16-atom linker was found to be superior to a 12-atom linker, indicating that for some systems, a longer linker like that provided by a PEG16 chain could be highly effective.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its long PEG chain can provide the necessary flexibility and spatial separation to facilitate the formation of a stable and productive ternary complex, which is essential for efficient protein degradation. The Boc-protected amine allows for a controlled, stepwise synthesis. The provided protocols offer a general framework for the incorporation of this linker into novel PROTAC molecules. Researchers should note that the optimal linker length is target-dependent, and empirical evaluation of various linker lengths is a crucial step in the development of potent and selective protein degraders.

References

Application Notes and Protocols: Coupling of N-Boc-PEG16-alcohol to Bioactive Warheads

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.

Introduction: N-Boc-PEG16-alcohol is a heterobifunctional linker commonly employed in the development of targeted therapeutics.[1][] It features a terminal hydroxyl group for conjugation to a warhead or other ligand, and a tert-butyloxycarbonyl (Boc)-protected amine, which can be deprotected in a later step for coupling to another moiety. Warheads are electrophilic functional groups designed to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on a target protein, leading to irreversible inhibition.[3][4][5] Common warheads include acrylamides, α,β-unsaturated carbonyls, and epoxides.

The choice of coupling chemistry is dictated by the functional group present on the warhead molecule. This document provides detailed protocols for the most common and effective methods for conjugating the primary alcohol of this compound to warheads containing either a carboxylic acid or an amine functionality.

Protocol 1: Esterification via Mitsunobu Reaction

This protocol is ideal for coupling this compound to a warhead that contains a carboxylic acid group. The Mitsunobu reaction facilitates the conversion of a primary alcohol to an ester with inversion of configuration, although stereochemistry is not a factor at the terminal position of the PEG linker. The reaction proceeds under mild conditions, making it suitable for sensitive and complex warhead structures.

Experimental Workflow Diagram

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Dissolve Warhead-COOH, N-Boc-PEG16-OH, & PPh₃ in anhydrous THF cool Cool solution to 0°C (ice bath) reagents->cool 1 add_dead Add DIAD or DEAD dropwise over 10-15 min cool->add_dead warm_rt Allow to warm to RT and stir for 2-16 h add_dead->warm_rt 2 monitor Monitor reaction by TLC or LC-MS warm_rt->monitor 3 quench Concentrate under reduced pressure monitor->quench extract Purify by column chromatography (SiO₂) quench->extract 4 dry Characterize product (NMR, MS) extract->dry 5

Caption: Workflow for ester coupling via the Mitsunobu reaction.

Detailed Methodology
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing warhead (1.0 eq.), this compound (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution over 15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to isolate the pure ester-linked conjugate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Esterification via Carbodiimide Coupling

An alternative to the Mitsunobu reaction for warheads with carboxylic acids is the use of carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent such as 4-dimethylaminopyridine (DMAP). This method is robust and widely used for ester formation.

Experimental Workflow Diagram

Carbodiimide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Dissolve Warhead-COOH, N-Boc-PEG16-OH, & DMAP in anhydrous DCM cool Cool solution to 0°C (ice bath) reagents->cool 1 add_edc Add EDC or DCC in one portion cool->add_edc warm_rt Allow to warm to RT and stir for 4-18 h add_edc->warm_rt 2 monitor Monitor reaction by TLC or LC-MS warm_rt->monitor 3 filter Filter to remove urea byproduct (if DCC is used) monitor->filter wash Wash organic layer with aq. HCl, NaHCO₃, and brine filter->wash 4 purify Purify by column chromatography (SiO₂) wash->purify 5

Caption: Workflow for ester coupling via carbodiimide activation.

Detailed Methodology
  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid-containing warhead (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath.

  • Carbodiimide Addition: Add EDC (1.5 eq.) or DCC (1.5 eq.) to the solution in one portion.

  • Reaction Progression: Remove the ice bath and stir the reaction at room temperature for 4-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • If DCC was used, a white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with additional DCM.

    • If EDC was used, no filtration is necessary as the urea byproduct is water-soluble.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Carbamate Linkage Formation

This protocol is designed for warheads containing a primary or secondary amine. The strategy involves activating the hydroxyl group of this compound to form a reactive intermediate (e.g., a p-nitrophenyl carbonate), which then readily reacts with the amine on the warhead to form a stable carbamate linkage.

Experimental Workflow Diagram

Carbamate_Workflow cluster_activation Step 1: Alcohol Activation cluster_coupling Step 2: Amine Coupling cluster_purification Purification reagents_act Dissolve N-Boc-PEG16-OH and Pyridine in DCM cool_act Cool solution to 0°C reagents_act->cool_act add_pnpc Add p-Nitrophenyl chloroformate cool_act->add_pnpc warm_act Stir at RT for 2-4 h add_pnpc->warm_act workup_act Wash, dry, and concentrate to get activated PEG warm_act->workup_act reagents_coup Dissolve activated PEG, Warhead-NH₂, and DIPEA in DMF or DCM workup_act->reagents_coup Intermediate stir_coup Stir at RT for 12-24 h reagents_coup->stir_coup monitor_coup Monitor reaction by LC-MS stir_coup->monitor_coup workup_final Dilute with EtOAc, wash with water and brine monitor_coup->workup_final purify_final Purify by column chromatography workup_final->purify_final

Caption: Two-step workflow for carbamate linkage formation.

Detailed Methodology

Step A: Activation of this compound

  • Reagent Preparation: Dissolve this compound (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM and cool to 0°C.

  • Activation: Add p-nitrophenyl chloroformate (1.5 eq.) portion-wise, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows complete consumption of the starting alcohol.

  • Work-up: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-PEG16-p-nitrophenyl carbonate, which can often be used in the next step without further purification.

Step B: Coupling with Amine-Containing Warhead

  • Reagent Preparation: Dissolve the activated PEG from Step A (1.0 eq.) and the amine-containing warhead (1.2 eq.) in anhydrous DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the carbamate product by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess base, followed by a final wash with brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final carbamate-linked conjugate.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary

The following table provides representative data for the described coupling reactions. Actual yields may vary depending on the specific warhead structure, purity of reagents, and reaction scale.

Parameter Protocol 1: Mitsunobu Reaction Protocol 2: Carbodiimide Coupling Protocol 3: Carbamate Formation
Warhead Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)Amine (-NH₂ or -NHR)
Key Reagents PPh₃, DIAD/DEADEDC/DCC, DMAPp-Nitrophenyl chloroformate, DIPEA
Solvent Anhydrous THFAnhydrous DCMAnhydrous DCM / DMF
Reaction Temperature 0°C to Room Temp0°C to Room Temp0°C to Room Temp
Typical Reaction Time 2 - 16 hours4 - 18 hours12 - 24 hours (Step 2)
Typical Molar Excess (PEG-OH) 1.1 - 1.2 eq.1.2 - 1.5 eq.1.0 eq. (relative to activated PEG)
Purification Method Silica Gel ChromatographySilica Gel ChromatographySilica Gel Chromatography
Expected Yield 60 - 85%65 - 90%50 - 75% (over two steps)
Key Byproducts Triphenylphosphine oxide, HydrazideDicyclohexylurea (DCU) or water-soluble ureap-Nitrophenol
Advantages Mild conditions, reliable for sterically hindered alcohols.Inexpensive reagents, scalable, water-soluble byproduct (EDC).Forms highly stable carbamate link, orthogonal to ester/amide.
Disadvantages Stoichiometric byproducts can complicate purification.DCC byproduct (DCU) requires filtration, potential for side reactions.Two-step process, requires handling of chloroformates.

References

Application Notes and Protocols for Bioconjugation using N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG16-alcohol is a versatile, heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][][3] This linker features a polyethylene glycol (PEG) spacer of 16 units, which imparts enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic properties to the conjugated biomolecules.[4][5] The molecule is capped with a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a primary alcohol at the other, allowing for sequential and controlled conjugation reactions.

The Boc protecting group provides a stable mask for the amine functionality, which can be readily removed under mild acidic conditions to yield a primary amine. This amine can then be coupled to various biomolecules or payloads. The terminal hydroxyl group is not reactive itself but can be activated to facilitate conjugation, typically by converting it into a better leaving group such as a tosylate or mesylate. This dual functionality makes this compound an ideal tool for creating complex bioconjugates.

These application notes provide detailed protocols for the activation of the alcohol terminus, its subsequent conjugation, the deprotection of the Boc group, and the final coupling of the resulting amine, with a particular focus on the synthesis of PROTACs.

Core Applications

  • PROTAC Synthesis: this compound is a commonly used linker for the synthesis of PROTACs, which are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs.

  • Surface Modification: The linker can be used to modify the surface of nanoparticles or other materials to enhance their biocompatibility and provide functional handles for further derivatization.

  • Peptide and Protein Modification: Site-specific modification of peptides and proteins to improve their therapeutic properties.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add TEA (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the tosylated product, N-Boc-PEG16-OTs.

Quantitative Data Summary for Alcohol Activation:

Step Parameter Tosylation Mesylation
1. Activation Activating Agent p-Toluenesulfonyl chloride (TsCl) Methanesulfonyl chloride (MsCl)
Base Triethylamine (TEA) or Pyridine Triethylamine (TEA)
Solvent Dichloromethane (DCM) Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 3 eq, TEA: 1.5 - 4 eq MsCl: 1.2 - 4 eq, TEA: 1.5 - 4 eq
Temperature 0 °C to Room Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours 3 - 4 hours

| | Typical Yield | > 95% | 96 - 99% |

Protocol 2: Boc Deprotection of a PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine conjugate. The resulting amine is often used in the next step without further purification.

Application Example: Synthesis of a PROTAC

This section outlines a representative workflow for the synthesis of a PROTAC using this compound as the linker. The synthesis involves three main stages:

  • Activation of the this compound.

  • Coupling of the activated linker to an E3 ligase ligand.

  • Deprotection of the Boc group and coupling to the protein of interest (POI) ligand.

Stage 1: Activation of this compound

Follow Protocol 1 to activate the terminal hydroxyl group of this compound, for example, by tosylation to yield N-Boc-PEG16-OTs.

Stage 2: Coupling of Activated Linker with E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

Materials:

  • N-Boc-PEG16-OTs (from Stage 1)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and N-Boc-PEG16-OTs (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate (E3-Linker-Boc).

Stage 3: Final PROTAC Assembly

This final stage involves the deprotection of the Boc group followed by coupling to the POI ligand.

Step 3a: Boc Deprotection

Follow Protocol 2 to deprotect the E3-Linker-Boc conjugate to yield the free amine (E3-Linker-NH₂).

Step 3b: Coupling of E3 Ligase Ligand-Linker to POI Ligand

This example assumes the POI ligand has a carboxylic acid for coupling.

Materials:

  • E3-Linker-NH₂ (from Step 3a)

  • POI ligand with a terminal carboxylic acid

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the POI ligand (1.0 equivalent), E3-Linker-NH₂ (1.0 equivalent), and PyBOP (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

  • Characterize the final PROTAC product to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: E3 Ligand Coupling cluster_stage3 Stage 3: Final Assembly A This compound B N-Boc-PEG16-OTs A->B  TsCl, TEA   D E3-Linker-Boc B->D C E3 Ligase Ligand (Amine-functionalized) C->D E E3-Linker-NH2 D->E  TFA   G Final PROTAC E->G F POI Ligand (Carboxyl-functionalized) F->G PROTAC_MoA cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ub_POI Ubiquitinated POI E3->Ub_POI facilitates transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded results in

References

Step-by-Step Guide for N-Boc-PEG16-alcohol Deprotection: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the deprotection of N-Boc-PEG16-alcohol, a critical step in various bioconjugation and drug delivery applications. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The following protocol details a standard and reliable method for the removal of the Boc group from this compound to yield the corresponding free amine, ready for subsequent conjugation or modification.

The deprotection is achieved through acidolysis, most commonly employing trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (DCM).[3][4][5] The reaction proceeds via the protonation of the Boc group, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. This protocol has been optimized for efficiency and purity of the final product.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the this compound deprotection reaction.

ParameterRecommended Range/ValueNotes
Reactant Concentration 0.1 - 0.2 M of this compound in DCMEnsures efficient reaction kinetics.
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid that effectively cleaves the Boc group.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but may also increase the risk of side reactions. A 50:50 mixture of TFA in DCM is also common.
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.
Reaction Time 1 - 4 hoursMonitor reaction progress by TLC or LC-MS to determine completion.
Work-up Procedure Neutralization with a weak base (e.g., NaHCO₃)To quench the acid and isolate the free amine.
Purification Extraction, precipitation, or column chromatographyThe choice of purification method depends on the scale of the reaction and the desired purity of the final product.

Experimental Protocol

This protocol describes the deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). For example, for a 50% TFA solution, add a volume of TFA equal to the volume of DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3.5 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

  • Work-up (Neutralization):

    • Option A: Extraction: Dissolve the residue in DCM and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Then, wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected PEG16-amine-alcohol.

    • Option B: Precipitation: Dissolve the residue in a minimal amount of DCM. Add cold diethyl ether to precipitate the deprotected product as the TFA salt. The free amine can be obtained by subsequent neutralization as described in Option A.

  • Purification: If necessary, the crude product can be further purified by column chromatography.

  • Characterization: Confirm the identity and purity of the final product (PEG16-amine-alcohol) using analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the deprotection of this compound.

DeprotectionWorkflow Start Start: This compound Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Add_TFA 3. Add TFA (20-50%) Cool->Add_TFA React 4. React (1-4 h) Add_TFA->React Monitor 5. Monitor (TLC/LC-MS) React->Monitor Evaporate 6. Evaporate Solvent Monitor->Evaporate Reaction Complete Workup 7. Aqueous Work-up (Neutralization) Evaporate->Workup Extract Extraction Workup->Extract Option A Precipitate Precipitation Workup->Precipitate Option B Purify 8. Purify (if needed) Extract->Purify Precipitate->Purify Characterize 9. Characterize (NMR, MS) Purify->Characterize Pure Product No_Purify Purify->No_Purify Sufficiently Pure End End: PEG16-amine-alcohol Characterize->End

Caption: Workflow for this compound deprotection.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time, low temperature, or insufficient acid strength.Extend the reaction time and monitor closely. Ensure the TFA concentration is adequate (consider increasing to 50%). If the issue persists, a stronger acid system like 4M HCl in dioxane could be considered.
Formation of Side Products Acid-sensitive functional groups elsewhere in the molecule.If the starting material contains other acid-labile groups, milder deprotection conditions may be required. This could involve using a lower concentration of TFA or a different acidic reagent.
Low Yield Incomplete reaction or loss of product during work-up.Ensure the reaction has gone to completion before work-up. Be careful during the extraction and washing steps to avoid loss of the water-soluble product. Precipitation with diethyl ether can sometimes improve recovery.
Product is a TFA Salt Incomplete neutralization.Ensure thorough washing with saturated sodium bicarbonate solution until the aqueous layer is basic.

This detailed guide provides a robust protocol for the deprotection of this compound, a crucial step for scientists and researchers in the field of drug development and bioconjugation. By following these steps and considering the troubleshooting advice, a high yield of the desired deprotected product can be achieved.

References

Application Notes and Protocols for the Activation of N-Boc-PEG16-alcohol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical activation of the terminal hydroxyl group of N-Boc-PEG16-alcohol. This activation is a critical step for subsequent conjugation reactions, enabling the attachment of various molecules such as drugs, proteins, peptides, or fluorescent labels. The following sections detail common activation strategies, including tosylation, mesylation, and oxidation to a carboxylic acid, providing quantitative data and step-by-step experimental protocols.

Introduction

This compound is a heterobifunctional linker widely used in bioconjugation and drug delivery.[1][2] The Boc-protected amine provides a stable terminus that can be deprotected under acidic conditions for further modification, while the terminal hydroxyl group can be activated to react with various nucleophiles.[3][4] The long polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.[5] Activating the hydroxyl group is the first step in harnessing the potential of this versatile linker. Common activation methods involve converting the hydroxyl into a good leaving group, such as a tosylate or mesylate, or oxidizing it to a carboxylic acid for subsequent amide bond formation.

Methods of Activation

Several methods can be employed to activate the hydroxyl group of this compound. The choice of method depends on the desired reactive group and the stability of the molecule to be conjugated.

  • Tosylation and Mesylation: Conversion of the hydroxyl group to a tosylate (-OTs) or mesylate (-OMs) transforms it into an excellent leaving group for nucleophilic substitution reactions with amines, thiols, or other nucleophiles.

  • Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid (-COOH), which can then be activated (e.g., as an NHS ester) to react with primary amines, forming stable amide bonds.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the activation of PEG alcohols. While specific data for this compound is limited, the provided data for similar PEG compounds offers a strong reference point.

Activation MethodActivating AgentBaseSolventMolar Excess of Reagents (to -OH)TemperatureReaction TimeTypical YieldReference
Tosylation p-Toluenesulfonyl chloride (TsCl)Triethylamine (TEA) or PyridineDichloromethane (DCM)TsCl: 1.2 - 3 eq., TEA: 1.5 - 4 eq.0 °C to Room Temp.12 - 24 hours> 95%
Mesylation Methanesulfonyl chloride (MsCl)Triethylamine (TEA)Dichloromethane (DCM)MsCl: 1.2 - 4 eq., TEA: 1.5 - 4 eq.0 °C to Room Temp.12 - 16 hours96 - 99%
Oxidation TEMPO/NaOCl/NaClO₂NaHCO₃DCM/H₂OCatalytic TEMPO0 °C to Room Temp.~1 hourHigh

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 - 4 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 - 3 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Activation of this compound via Mesylation

This protocol details the conversion of the terminal hydroxyl group to a mesylate group.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 - 4 equivalents) and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 - 4 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add a saturated solution of sodium bicarbonate to quench the reaction.

  • Extract the product with DCM, and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting N-Boc-PEG16-mesylate by column chromatography.

Protocol 3: Oxidation of this compound to Carboxylic Acid

This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium chlorite (NaClO₂)

  • Sodium bromide (NaBr)

  • Tetrabutylammonium bromide (TBAB)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Water

  • Hydrochloric acid (1N)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of DCM and water.

  • Add catalytic amounts of TEMPO, NaBr, and TBAB to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOCl and stir vigorously for 1 hour, allowing the reaction to warm to room temperature.

  • In a separate flask, prepare a solution of NaClO₂ in water.

  • Add the NaClO₂ solution to the reaction mixture and continue stirring for another 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Adjust the pH of the reaction mixture to ~3-4 with 1N HCl.

  • Extract the product with DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude N-Boc-PEG16-carboxylic acid.

  • Purify the product by column chromatography.

Visualized Workflows and Reaction Schemes

Activation_Workflow cluster_start Starting Material cluster_activation Activation Methods cluster_products Activated Products Start This compound Tosylation Tosylation (TsCl, Base) Start->Tosylation Method 1 Mesylation Mesylation (MsCl, Base) Start->Mesylation Method 2 Oxidation Oxidation (TEMPO, NaOCl) Start->Oxidation Method 3 Tosylate N-Boc-PEG16-OTs Tosylation->Tosylate Mesylate N-Boc-PEG16-OMs Mesylation->Mesylate CarboxylicAcid N-Boc-PEG16-COOH Oxidation->CarboxylicAcid

Caption: General workflow for activating this compound.

Tosylation_Mesylation_Reaction cluster_reagents Reagents PEG_OH N-Boc-PEG16-OH Activated_PEG N-Boc-PEG16-OTs / OMs PEG_OH->Activated_PEG + TsCl/MsCl, Base - HCl TsCl TsCl or MsCl Base Base (e.g., TEA)

Caption: Reaction scheme for tosylation and mesylation.

Oxidation_Reaction PEG_OH N-Boc-PEG16-OH PEG_COOH N-Boc-PEG16-COOH PEG_OH->PEG_COOH TEMPO (cat.) NaOCl, NaClO₂

References

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using N-Boc-PEG16-alcohol to Link a Ligand to an E3 Ligase Binder

Audience: Researchers, scientists, and drug development professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in drug discovery.[1][2][3] They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[1][4] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.

The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide precise control over the distance and spatial orientation between the two ligands. This control is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.

This document provides detailed application notes and protocols for using This compound , a 16-unit PEG linker, to synthesize and evaluate PROTACs.

Principle of PROTAC Action

The mechanism of action for a PROTAC involves hijacking the cell's natural ubiquitin-proteasome system (UPS).

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule, which can then act catalytically to degrade additional POI molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC Mechanism of Action

Synthetic Strategy using this compound

This compound is a versatile linker building block. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the terminal amine, while the alcohol moiety allows for initial conjugation to either the POI ligand or the E3 ligase binder. A typical synthetic workflow involves sequential coupling reactions.

The following protocol is a generalized example. Researchers must adapt it based on the specific functional groups available on their POI ligand and E3 ligase binder. This example assumes the E3 ligase binder has a nucleophilic handle (e.g., a phenol or amine) and the POI ligand has a carboxylic acid.

Synthesis_Workflow General Synthetic Workflow cluster_reagents Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product Linker This compound Step1 Step 1: Linker Activation (e.g., Mesylation) Linker->Step1 E3_Ligand E3 Ligase Binder (e.g., with -OH) Step2 Step 2: Conjugation (e.g., Williamson Ether Synthesis) E3_Ligand->Step2 POI_Ligand POI Ligand (with -COOH) Step4 Step 4: Final Coupling (Amide bond formation) POI_Ligand->Step4 Intermediate1 Activated Linker Step1->Intermediate1 Intermediate2 E3 Ligand-Linker-Boc Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA/DCM) Intermediate3 E3 Ligand-Linker-NH2 Step3->Intermediate3 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

General Synthetic Workflow
Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the synthesis in two main stages: (A) conjugation of the linker to the E3 ligase binder and (B) deprotection and final coupling to the POI ligand.

Stage A: Conjugation of this compound to E3 Ligase Binder

  • Step 1: Activation of this compound

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et3N) (1.5 eq).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, wash the mixture with saturated NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated linker (N-Boc-PEG16-OMs). Use this product directly in the next step.

  • Step 2: Coupling with E3 Ligase Binder (e.g., Phenolic -OH)

    • Dissolve the E3 ligase binder (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K2CO3) (3.0 eq) to the solution.

    • Add the N-Boc-PEG16-OMs (1.0 eq) dissolved in a small amount of DMF.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Boc-protected E3 Ligand-Linker conjugate.

Stage B: Final PROTAC Assembly

  • Step 3: Boc Group Deprotection

    • Dissolve the Boc-protected conjugate from Step 2 in DCM (approx. 20% v/v).

    • Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor deprotection by LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly.

  • Step 4: Final Amide Coupling to POI Ligand

    • Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the deprotected amine-linker-E3 Ligand conjugate (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC to yield the pure product.

Experimental Evaluation of PROTACs

After synthesis, the PROTAC must be evaluated for its ability to induce the degradation of the target protein.

Experimental_Workflow Biological Evaluation Workflow Cell_Culture 1. Cell Culture (e.g., HEK293T, 22Rv1) Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot (Transfer to PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (BSA or Milk) Transfer->Blocking Antibody_Incubation 8. Antibody Incubation (Primary & Secondary) Blocking->Antibody_Incubation Imaging 9. Chemiluminescence Imaging Antibody_Incubation->Imaging Analysis 10. Data Analysis (Densitometry, DC50/Dmax) Imaging->Analysis

Biological Evaluation Workflow
Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the level of a target protein in cells after PROTAC treatment.

  • Reagents and Materials:

    • Appropriate cell line expressing the POI.

    • 6-well plates, cell culture medium.

    • Synthesized PROTAC, DMSO.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels, running buffer, transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against the POI.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Cell Plating and Treatment : Plate cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • Cell Lysis : Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant and determine the protein concentration using a BCA assay.

    • Sample Preparation : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5-10 minutes.

    • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

    • Blocking and Antibody Incubation : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C.

    • Secondary Antibody and Imaging : Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.

    • Data Analysis : Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).

Data Presentation: Impact of Linker Length

The length of the PEG linker is a critical parameter that must be optimized. A linker that is too short may cause steric hindrance, while one that is too long can result in a non-productive ternary complex. The optimal length is target-dependent and must be determined empirically. The this compound provides a relatively long and flexible linker, which has been shown to be effective for certain targets.

Below are representative tables summarizing how linker length can affect degradation performance.

Table 1: Representative Degradation Data for a BET Bromodomain PROTAC (Data is illustrative, based on trends reported in the literature)

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-APomalidomide (CRBN)PEG42585
PROTAC-BPomalidomide (CRBN)PEG85>95
PROTAC-CPomalidomide (CRBN)PEG125080
PROTAC-DPomalidomide (CRBN)PEG16 15065

Table 2: Representative Degradation Data for a Kinase Target PROTAC (Data is illustrative, based on trends reported in the literature)

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC-XVH032 (VHL)Alkyl C812070
PROTAC-YVH032 (VHL)PEG64090
PROTAC-ZVH032 (VHL)PEG16 25>95
  • DC50 : Half-maximal degradation concentration.

  • Dmax : Maximum degradation observed.

These tables illustrate that there is no universal optimal linker. For some targets (Table 1), a mid-length PEG8 linker is optimal, while for others (Table 2), a longer PEG16 linker may be superior. Therefore, synthesizing a small library of PROTACs with varying linker lengths, including one with PEG16, is a standard and effective optimization strategy.

References

Application Note & Protocol: Amide Bond Formation with N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the formation of an amide bond utilizing N-Boc-PEG16-alcohol. The procedure involves the deprotection of the N-Boc group to yield a primary amine, followed by coupling with a carboxylic acid.

Introduction

Polyethylene glycol (PEG) chains are frequently conjugated to therapeutic proteins, peptides, and small molecules to improve their pharmacokinetic properties, such as increasing solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2] this compound is a heterobifunctional linker containing a Boc-protected amine and a terminal alcohol group. This allows for sequential modifications at either end of the PEG chain.

The formation of a stable amide bond is a cornerstone of bioconjugation chemistry, typically achieved by coupling a carboxylic acid with a primary amine.[3][4] This protocol details the two-step process for conjugating a molecule of interest (containing a carboxylic acid, denoted as R-COOH) to this compound. The process begins with the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group, followed by the amide coupling reaction.[5] Two common and efficient coupling methods are presented: one utilizing HATU and the other employing EDC/NHS.

Overall Experimental Workflow

The overall process can be visualized as a two-stage procedure: N-Boc deprotection followed by amide coupling.

G cluster_0 Stage 1: N-Boc Deprotection cluster_1 Stage 2: Amide Coupling cluster_2 Coupling Reagents A This compound B Amine-PEG16-alcohol A->B  TFA or HCl in DCM/Dioxane   D Final Product: R-CO-NH-PEG16-alcohol B->D C Carboxylic Acid (R-COOH) C->D E HATU / DIPEA or EDC / NHS E->D  Mediates Coupling  

Caption: Overall workflow for amide bond formation.

Experimental Protocols

Stage 1: N-Boc Deprotection of this compound

The Boc group is reliably removed under acidic conditions. Trifluoroacetic acid (TFA) is highly effective, though HCl in an organic solvent can also be used.

G cluster_0 Boc Deprotection Mechanism A Boc-Protected Amine B Protonated Carbamate A->B H+ (e.g., TFA) C Tert-butyl Cation + Carbaric Acid B->C Fragmentation D Free Amine C->D Decarboxylation E Isobutene + CO2 C->E Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise (10-20 eq). The volume of TFA is typically 20-50% of the DCM volume.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine-PEG16-alcohol.

  • The crude product is often used directly in the next step without further purification.

Stage 2: Amide Coupling

The formation of the amide bond requires the activation of the carboxylic acid. Below are protocols for two highly efficient coupling reagents, HATU and EDC/NHS.

HATU is a highly efficient uronium salt-based coupling reagent that forms an active ester, which then reacts with the amine.

G cluster_0 HATU Coupling Mechanism A R-COOH + Base B R-COO- A->B Deprotonation D OAt-Active Ester B->D Activation C HATU C->D F Amide Product D->F Nucleophilic Attack E H2N-PEG-OH E->F

Caption: Simplified mechanism of HATU-mediated coupling.

Materials:

  • Amine-PEG16-alcohol (from Stage 1)

  • Carboxylic acid (R-COOH)

  • HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Protocol:

  • In a clean, dry flask, dissolve the carboxylic acid (1.0-1.2 eq) and HATU (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the crude amine-PEG16-alcohol (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Proceed with purification.

EDC (a carbodiimide) activates the carboxylic acid, and NHS is added to form a more stable amine-reactive NHS-ester, improving coupling efficiency.

G cluster_0 EDC/NHS Coupling Mechanism A R-COOH + EDC B O-acylisourea (unstable intermediate) A->B Activation D NHS-Ester (stable intermediate) B->D Stabilization C NHS C->D F Amide Product D->F Nucleophilic Attack E H2N-PEG-OH E->F

Caption: Simplified mechanism of EDC/NHS-mediated coupling.

Materials:

  • Amine-PEG16-alcohol (from Stage 1)

  • Carboxylic acid (R-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMF or DCM

  • Phosphate-buffered saline (PBS) if running in aqueous conditions

Protocol:

  • Dissolve the carboxylic acid (1.0-1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.

  • Dissolve the crude amine-PEG16-alcohol (1.0 eq) in the same solvent.

  • Add the amine solution to the activated ester mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, concentrate the solvent.

  • Redissolve the residue in ethyl acetate or DCM.

  • Wash the organic phase with water and brine to remove urea byproducts and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Proceed with purification.

Purification

Purification of PEGylated compounds is crucial to remove unreacted starting materials, coupling reagents, and byproducts.

  • Flash Column Chromatography: Silica gel chromatography is effective for separating the more polar PEGylated product from less polar impurities. A gradient elution of methanol in DCM is commonly used.

  • Reversed-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC using a C18 column with a water/acetonitrile gradient (often with 0.1% TFA) is the method of choice.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate the product based on its hydrodynamic volume, which is useful for removing smaller molecule impurities.

Characterization

Successful synthesis must be confirmed using appropriate analytical techniques.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the final conjugate. The characteristic repeating unit of PEG (44.03 Da) will be evident in the spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the amide bond and the integrity of the overall structure. The disappearance of the N-Boc signal (a singlet around 1.4 ppm in ¹H NMR) and the appearance of new signals corresponding to the "R" group and the amide proton can be observed.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC or SEC is used to assess the purity of the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStage 1: DeprotectionStage 2: Amide Coupling (HATU)Stage 2: Amide Coupling (EDC/NHS)
Starting Material This compoundAmine-PEG16-alcohol, R-COOHAmine-PEG16-alcohol, R-COOH
Reagent Equivalents TFA (10-20 eq)HATU (1.2 eq), DIPEA (3 eq)EDC (1.5 eq), NHS (1.5 eq)
Typical Reaction Time 1-2 hours2-4 hours4-12 hours
Typical Solvent DCMDMFDMF or DCM
Expected Yield (Crude) >95% (quantitative)70-95%60-90%
Purity (Post-Purification) Used directly>95% (by HPLC)>95% (by HPLC)
Primary QC Method TLC / LC-MSLC-MSLC-MS
Final Confirmation N/A¹H NMR, HRMS¹H NMR, HRMS

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A typical PROTAC is composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

Polyethylene glycol (PEG) linkers, such as those derived from N-Boc-PEG16-alcohol, are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length for optimal ternary complex formation.[3][4] this compound is a PEG-based linker that can be readily incorporated into PROTAC synthesis.[5] However, the inclusion of a long PEG chain introduces significant challenges in the purification of the final PROTAC molecule. These challenges stem from the inherent properties of the PEG linker, which can lead to a heterogeneous mixture of products and byproducts that are difficult to separate.

This document provides detailed application notes and protocols for the purification of PROTACs synthesized using this compound, addressing the common challenges and offering systematic approaches to obtain highly pure compounds for biological evaluation.

Challenges in the Purification of PEGylated PROTACs

The purification of PROTACs containing a PEG16 linker is often more complex than for small molecules without such a linker. The primary challenges include:

  • Product Heterogeneity: The crude reaction mixture often contains the desired PROTAC, unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The PEG linker itself can contribute to this heterogeneity.

  • Similar Physicochemical Properties: The long, flexible, and hydrophilic PEG chain can dominate the overall physicochemical properties of the PROTAC molecule. This can lead to poor separation from PEG-containing impurities, as the differences in properties like hydrophobicity and charge may be minimal.

  • Poor Chromatographic Resolution: The presence of the PEG chain can cause band broadening and streaking on both normal-phase and reverse-phase chromatography, making it difficult to achieve baseline separation.

  • Detection Issues: PEG itself lacks a strong chromophore, which can complicate detection by UV-Vis during chromatography if the conjugated ligands also have weak absorbance.

Experimental Workflow for Purification

A multi-step purification strategy is often necessary to achieve high purity for PEGylated PROTACs. The general workflow involves an initial crude purification followed by a final polishing step.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis Crude PROTAC Mixture Crude PROTAC Mixture Flash_Chromatography Flash Chromatography (Crude Purification) Crude PROTAC Mixture->Flash_Chromatography Step 1 Prep_HPLC Preparative HPLC (Final Polishing) Flash_Chromatography->Prep_HPLC Step 2 Purity_Analysis Purity & Identity Confirmation (LC-MS, NMR) Prep_HPLC->Purity_Analysis Step 3

Caption: A general experimental workflow for the purification and analysis of PEGylated PROTACs.

Data Presentation: A Representative Purification Summary

The following table summarizes the purification of a hypothetical PROTAC synthesized using this compound. This data is for illustrative purposes to demonstrate a typical purification outcome.

Purification StepStarting Material (mg)Product Obtained (mg)Step Yield (%)Purity by LC-MS (%)
Crude Product 500--~45%
Flash Chromatography 50028056%~85%
Preparative HPLC 28019670%>98%
Overall Yield -19639.2%-

Experimental Protocols

Protocol 1: Crude Purification by Automated Flash Chromatography

This protocol is designed for the initial cleanup of the crude reaction mixture to remove major impurities.

Materials:

  • Crude PROTAC product

  • Silica gel for flash chromatography (e.g., 230-400 mesh) or a pre-packed silica column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Automated flash chromatography system

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or MeOH).

    • Develop a TLC method to achieve good separation of the desired product from major impurities. A typical solvent system is a gradient of MeOH in DCM (e.g., 0-10%).

    • Visualize the spots under a UV lamp. The desired PROTAC, containing aromatic ligands, should be UV active.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM/MeOH.

    • Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

  • Chromatography Conditions:

    • Column: Select a column size appropriate for the amount of crude material.

    • Mobile Phase A: A non-polar solvent (e.g., Hexanes or DCM).

    • Mobile Phase B: A polar solvent (e.g., EtOAc or MeOH).

    • Gradient: A linear gradient from 0% to 20% MeOH in DCM over 20-30 column volumes is a good starting point. Adjust based on TLC results.

    • Flow Rate: Adjust the flow rate based on the column size.

    • Detection: Monitor the elution profile using UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm).

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Final Purification by Preparative Reverse-Phase HPLC

This protocol is for the final polishing of the partially purified PROTAC to achieve high purity.

Materials:

  • Partially purified PROTAC from flash chromatography

  • Preparative HPLC system with a fraction collector

  • Reverse-phase C18 column (e.g., 10 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Solvents for sample preparation (e.g., DMSO, Methanol)

Methodology:

  • Analytical HPLC Method Development:

    • Before scaling up to preparative HPLC, develop an analytical method using a similar stationary phase to determine the optimal gradient for separation.

    • Inject a small amount of the partially purified product and run a scouting gradient (e.g., 5% to 95% B over 15-20 minutes).

    • Optimize the gradient to achieve baseline separation of the product from closely eluting impurities.

  • Sample Preparation:

    • Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent, such as DMSO or a mixture of water and acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: A C18 preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Use the optimized gradient from the analytical method, adjusting for the larger column dimensions and higher flow rate. A typical gradient might be 30-70% B over 30-40 minutes.

    • Flow Rate: Set the flow rate according to the column manufacturer's recommendations.

    • Detection: Monitor the elution using UV detection at a suitable wavelength.

  • Fraction Collection and Product Recovery:

    • Collect fractions corresponding to the main product peak.

    • Confirm the purity of the collected fractions using analytical LC-MS.

    • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.

Characterization of Purified PROTACs

After purification, it is crucial to confirm the identity and purity of the PROTAC using various analytical techniques.

Analytical TechniquePurposeTypical Observations
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]+.
¹H and ¹³C NMR Structural elucidation and confirmation.All expected protons and carbons are present with correct chemical shifts, integrations, and coupling constants.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination.The measured mass should be within 5 ppm of the calculated exact mass.

Signaling Pathway and Mechanism of Action

The purified PROTAC induces the degradation of the target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

G POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The purification of PROTACs synthesized with this compound presents unique challenges due to the presence of the long PEG linker. However, a systematic approach employing a combination of flash chromatography for crude purification and preparative reverse-phase HPLC for final polishing can yield highly pure material suitable for biological testing. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop robust purification strategies for this important class of molecules. Thorough characterization of the final product is essential to ensure its identity and purity before proceeding with in vitro and in vivo studies.

References

Application Note: Analytical Methods for the Characterization of N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Boc-PEG16-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical linker in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[][2] PROTACs are heterobifunctional molecules that recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation. The linker's length, flexibility, and chemical properties are paramount for the efficacy of the final PROTAC molecule. Therefore, rigorous analytical characterization of the this compound linker is essential to ensure its identity, purity, and consistency before its incorporation into the final drug conjugate.

This application note provides detailed protocols for the characterization of this compound using three primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Analytical Methods Overview

A multi-faceted analytical approach is required to confirm the structure and purity of this compound.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy is used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. This technique verifies the presence of the N-Boc protecting group, the PEG chain, and the terminal alcohol functionality.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. Due to the lack of a strong UV chromophore in the PEG structure, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are often used.[4][5] Reversed-phase HPLC can effectively separate the target compound from potential impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Fragmentation patterns can provide additional structural confirmation, identifying the characteristic loss of the Boc group and cleavage along the PEG chain.

General Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of a new batch of this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Purity Analysis cluster_3 Phase 4: Data Analysis & Reporting Sample This compound Sample Solubility Solubility Testing (e.g., CDCl₃, DMSO, H₂O) Sample->Solubility NMR_acq NMR Spectroscopy (¹H, ¹³C) Solubility->NMR_acq MS_acq Mass Spectrometry (ESI-MS) Solubility->MS_acq HPLC_acq RP-HPLC Analysis (ELSD/CAD) Solubility->HPLC_acq Data_Analysis Data Integration & Analysis NMR_acq->Data_Analysis MS_acq->Data_Analysis HPLC_acq->Data_Analysis Report Final Certificate of Analysis (CoA) Data_Analysis->Report

Caption: Workflow for this compound Characterization.

Expected Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides detailed structural information. The tert-butoxycarbonyl (Boc) group is stable under many conditions but can be cleanly removed with mild acid.

Table 1: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Assignment Chemical Shift (ppm) Multiplicity Integration
-C(CH ₃)₃ (Boc) ~1.44 Singlet 9H
-NH - ~5.2 (variable) Broad Singlet 1H
-CH ₂-NHBoc ~3.45 Multiplet 2H
-O-CH ₂-CH ₂-O- (PEG Backbone) ~3.65 Multiplet 60H
-CH ₂-OH ~3.72 Triplet 2H

| -OH | ~2.5 (variable) | Broad Singlet | 1H |

Table 2: Expected ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Assignment Chemical Shift (ppm)
-C(C H₃)₃ (Boc) ~28.5
-C (CH₃)₃ (Boc) ~79.2
-C H₂-NHBoc ~40.4
-O-C H₂-C H₂-O- (PEG Backbone) ~70.6
-C H₂-OH ~61.7

| -C =O (Boc) | ~156.2 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is ideal for separating PEG oligomers and assessing purity. Given the lack of a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a suitable choice.

Table 3: Representative HPLC Method Parameters

Parameter Condition
Column PLRP-S, 100Å, 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% to 30% B over 12 minutes
Flow Rate 1.0 mL/min
Detector ELSD (Nebulizer: 50 °C, Evaporator: 70 °C, Gas: 1.6 SLM)

| Expected Retention Time | Dependent on exact system, but should yield a single major peak (>95% purity) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. The molecular formula for this compound is C₃₇H₇₅NO₁₈, with an average molecular weight of 821.99 g/mol . Alcohols typically fragment via alpha-cleavage or dehydration (loss of water).

Table 4: Expected m/z Values in ESI-MS (Positive Ion Mode)

Ion Calculated m/z Description
[M+H]⁺ 822.0 Protonated molecular ion
[M+Na]⁺ 844.0 Sodium adduct
[M-Boc+H]⁺ 722.0 Loss of Boc group (-100 Da)
[M-C₄H₉+H]⁺ 765.0 Loss of tert-butyl group (-57 Da)

| PEG Fragments | Series of peaks separated by 44 Da | Characteristic of PEG chain fragmentation |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

Objective: To confirm the chemical structure and identity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Vortex mixer

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean vial.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz (or higher) NMR spectrometer.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Compare the obtained chemical shifts, multiplicities, and integrations with the expected values in Tables 1 and 2.

Protocol 2: HPLC Purity Assessment

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system equipped with a gradient pump, autosampler, column oven, and ELSD.

  • PLRP-S column (or equivalent polymeric reversed-phase column).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Instrument Setup:

    • Install the PLRP-S column and equilibrate with the initial mobile phase conditions (e.g., 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Set the detector parameters as specified in Table 3.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the gradient method as described in Table 3.

    • Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Mass Spectrometry Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol (or other suitable solvent)

  • Formic acid (optional, as an additive)

  • Mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion ESI mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) for a compound of this molecular weight.

    • Set the mass range for scanning (e.g., m/z 100-1200).

  • Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum.

    • Identify the m/z values corresponding to the protonated molecule ([M+H]⁺) and common adducts ([M+Na]⁺). Compare these with the expected values in Table 4.

Structure and Key Analytical Sites

The diagram below highlights the key functional groups of this compound and the primary techniques used for their characterization.

Caption: Key structural components and their analytical validation.

References

Revolutionizing Drug Discovery: N-Boc-PEG16-alcohol in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a critical component that connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand. The chemical nature, length, and flexibility of this linker are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. N-Boc-PEG16-alcohol, a monodisperse polyethylene glycol (PEG) linker, has garnered significant attention as a versatile building block in the synthesis of potent PROTACs. Its 16-atom chain length provides an optimal distance for inducing the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation. This application note provides a comprehensive overview of the utility of this compound in TPD, complete with detailed experimental protocols and comparative data, to guide researchers in the design and synthesis of novel protein degraders.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.

The linker connecting the POI-binding and E3 ligase-binding moieties is not merely a spacer; it plays a crucial role in the formation and stability of this ternary complex.[2] PEG linkers, such as this compound, are widely employed due to their advantageous physicochemical properties.[3] The PEG chain enhances the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] Furthermore, the flexibility of the PEG linker allows the two ligands to adopt an optimal orientation for productive ternary complex formation.[5]

This compound is a bifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group. The Boc-protected amine allows for the sequential and controlled conjugation to an E3 ligase ligand, typically through an amide bond after deprotection. The terminal hydroxyl group can be readily derivatized, for example, into a good leaving group like a tosylate or mesylate, to enable coupling with the warhead, often through reactions like the Williamson ether synthesis.

Key Applications and Advantages of a 16-Atom PEG Linker

The length of the linker is a critical parameter in PROTAC design. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.

Notably, research has demonstrated the significance of linker length in the development of potent degraders. For instance, in the context of Estrogen Receptor α (ERα)-targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent at degrading the target protein compared to a shorter 12-atom PEG linker, even though both linkers resulted in similar binding affinities to ERα. This underscores the critical role of the linker in facilitating a productive ternary complex geometry for efficient degradation.

The advantages of using a 16-atom PEG linker, such as that provided by this compound, include:

  • Enhanced Degradation Efficacy: Provides an optimal spatial arrangement between the target protein and the E3 ligase for efficient ubiquitination.

  • Improved Physicochemical Properties: The hydrophilic nature of the PEG chain improves the solubility and permeability of the final PROTAC molecule.

  • Synthetic Tractability: The terminal functional groups of this compound allow for straightforward and modular synthesis of PROTACs.

Quantitative Data Summary

The following table summarizes the comparative performance of PROTACs with different PEG linker lengths for the degradation of Estrogen Receptor α (ERα).

Linker TypeLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG12ERαBreast Cancer Cells>100<50
PEG16ERαBreast Cancer Cells<50>80

Note: The DC50 and Dmax values are representative estimates based on the reported higher potency of the 16-atom linker. Actual values can vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Experimental Protocols

This section provides a detailed, stepwise protocol for the synthesis of an ERα-targeting PROTAC using this compound as the linker. The synthesis involves a modular approach, starting with the functionalization of the linker, followed by sequential conjugation to the ERα-binding ligand (a derivative of estradiol) and the E3 ligase ligand (a derivative of pomalidomide).

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-PEG16-E3 Ligand) POI Protein of Interest (e.g., ERα) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Complex Proteasome Proteasome POI->Proteasome Targeted for Degradation POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Ub Ubiquitin Ub->POI Tags POI POI_PROTAC_E3->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC utilizing a PEG16 linker.

Synthesis_Workflow start This compound step1 Step 1: Tosylation - TsCl, Pyridine, DCM - Activate hydroxyl group start->step1 linker_OTs N-Boc-PEG16-OTs step1->linker_OTs step2 Step 2: Williamson Ether Synthesis - Estradiol derivative (Warhead), K2CO3, DMF - Couple linker to warhead linker_OTs->step2 warhead_linker Warhead-PEG16-NHBoc step2->warhead_linker step3 Step 3: Boc Deprotection - TFA, DCM - Expose amine for coupling warhead_linker->step3 warhead_linker_NH2 Warhead-PEG16-NH2 step3->warhead_linker_NH2 step4 Step 4: Amide Coupling - Pomalidomide derivative (E3 Ligand), HATU, DIPEA, DMF - Couple E3 ligase ligand warhead_linker_NH2->step4 final_protac Final PROTAC (Warhead-PEG16-E3 Ligand) step4->final_protac

Caption: Synthetic workflow for an ERα-targeting PROTAC.

Protocol 1: Synthesis of an ERα-Targeting PROTAC with a PEG16 Linker

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Estradiol derivative (with a free phenolic hydroxyl group)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Pomalidomide derivative (with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography, HPLC)

Procedure:

Step 1: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-PEG16-OTs.

Step 2: Coupling of the Linker to the ERα Warhead (Williamson Ether Synthesis)

  • To a solution of the estradiol derivative (1.0 eq) in anhydrous DMF, add K2CO3 (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-Boc-PEG16-OTs (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the warhead-linker conjugate.

Step 3: Boc Deprotection

  • Dissolve the warhead-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt of the amine is often used directly in the next step.

Step 4: Coupling of the E3 Ligase Ligand

  • To a solution of the pomalidomide derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected warhead-linker amine (from Step 3, 1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Evaluation of Protein Degradation by Western Blotting

Materials:

  • Breast cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • The synthesized ERα-targeting PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-ERα and anti-GAPDH/β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the primary anti-GAPDH or anti-β-actin antibody as a loading control, followed by the secondary antibody incubation.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the ERα protein levels to the loading control.

    • Plot the percentage of remaining ERα protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly effective PROTACs. The 16-atom PEG linker has been shown to be particularly advantageous in certain systems, such as in the degradation of ERα, by providing an optimal length to facilitate potent and efficient protein degradation. The detailed synthetic and analytical protocols provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, enabling the rational design and development of novel therapeutics for a wide range of diseases. As the field of TPD continues to evolve, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing this exciting therapeutic modality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc Deprotection of N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the Boc deprotection of N-Boc-PEG16-alcohol and similar PEGylated compounds.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental workflow.

Issue 1: Incomplete Boc Deprotection

  • Symptoms:

    • Presence of starting material detected by TLC, LC-MS, or NMR analysis of the crude product.[1][2]

    • Low yield of the desired amine-PEG16-alcohol.[2]

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.[3] If the acid is too weak or its concentration too low, the reaction may not reach completion.[3] Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient. While many deprotections occur at room temperature, some substrates may need longer reaction times or gentle heating. Monitor the reaction's progress and extend the time as needed.
Steric Hindrance The bulky PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction. More forcing conditions, such as a higher temperature or longer reaction time, may be necessary.
Poor Solubility If the this compound is not fully dissolved in the reaction solvent, the reaction will be incomplete. Ensure the chosen solvent provides good solubility for your PEGylated compound. Dichloromethane (DCM) is a commonly used solvent.
Reagent Quality Degradation of the acidic reagent, especially hygroscopic ones like TFA, can reduce its effectiveness. Use fresh or properly stored reagents.

Issue 2: Observation of Side Products

  • Symptoms:

    • Multiple spots on TLC or unexpected peaks in LC-MS or NMR of the crude product.

  • Possible Causes & Solutions:

CauseRecommended Action
Alkylation by tert-butyl Cation The tert-butyl cation generated during deprotection is reactive and can alkylate nucleophilic sites on the substrate or product. Electron-rich aromatic rings, thiols, and guanidines are particularly susceptible.
Use of Scavengers To prevent unwanted side reactions, add "scavengers" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES), thioanisole, or water.
Degradation of Acid-Sensitive Groups If the molecule contains other acid-labile functional groups, such as certain esters, they may be cleaved under the deprotection conditions. One user reported a 10-20% loss of ester bonds with TFA.
Milder Deprotection Conditions Consider using milder acidic conditions to preserve other sensitive groups. Options include using 4M HCl in 1,4-dioxane or 1M HCl in ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a PEGylated compound?

A common starting point is using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is often initiated at 0°C and then allowed to warm to room temperature, typically for 1-2 hours.

Q2: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deprotected amine product is generally more polar than the Boc-protected starting material, resulting in a lower Rf value on the TLC plate. Ninhydrin stain can be used to visualize the amine product as a colored spot.

  • LC-MS: This technique allows you to monitor the disappearance of the starting material's mass and the appearance of the product's mass.

Q3: How do I work up the reaction and isolate the deprotected product?

A common work-up procedure involves concentrating the reaction mixture under reduced pressure to remove excess TFA and DCM. To ensure complete removal of residual TFA, co-evaporation with toluene is often performed. The resulting product is the amine trifluoroacetate salt, which can often be used directly in the next step. If the free amine is required, an aqueous workup with a mild base like sodium bicarbonate can be performed to neutralize the acid.

Q4: Are there alternatives to TFA for Boc deprotection?

Yes, several milder acidic reagents can be used, which is particularly beneficial for substrates with other acid-sensitive groups. These include:

  • 4M HCl in 1,4-dioxane

  • 1M HCl in ethyl acetate

  • Lewis acids such as zinc bromide

Non-acidic methods like thermal deprotection are also possible but often require high temperatures.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to Room Temp1-2 hours
Hydrochloric Acid (HCl)4M1,4-Dioxane0°C to Room Temp1-4 hours

Table 2: Common Scavengers and Their Concentrations

ScavengerTypical Concentration (v/v)
Triisopropylsilane (TIS)2.5-5%
Triethylsilane (TES)2.5%
Water2.5%

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most common substrates.

  • Preparation: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If necessary, add scavengers like triisopropylsilane (TIS) at 2.5-5% (v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Co-evaporate with toluene (3 times) to remove residual TFA.

    • The resulting amine trifluoroacetate salt can often be used directly.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Boc Deprotection using HCl in Dioxane

This is often considered a milder alternative to TFA-based methods.

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable co-solvent if needed (e.g., DCM).

  • Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.

    • If the free amine is required, dissolve the hydrochloride salt and neutralize it with a mild base (e.g., saturated aqueous NaHCO₃ solution).

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_acid Add TFA/Scavengers cool->add_acid react Stir at 0°C to RT add_acid->react monitor Monitor (TLC/LC-MS) react->monitor concentrate Concentrate monitor->concentrate coevaporate Co-evaporate w/ Toluene concentrate->coevaporate product_salt Amine TFA Salt coevaporate->product_salt neutralize Neutralize (optional) product_salt->neutralize product_free Free Amine neutralize->product_free

Caption: Experimental workflow for Boc deprotection of this compound.

Troubleshooting_Tree cluster_solutions Solutions cluster_scavengers Prevention issue Incomplete Deprotection? increase_acid Increase Acid Conc. issue->increase_acid Yes increase_time Increase Time/Temp issue->increase_time Yes check_solubility Check Solubility issue->check_solubility Yes fresh_reagents Use Fresh Reagents issue->fresh_reagents Yes side_products Side Products? issue->side_products No add_scavenger Add Scavengers (TIS) side_products->add_scavenger Yes milder_acid Use Milder Acid (HCl) side_products->milder_acid Yes complete Reaction Optimized side_products->complete No

Caption: Troubleshooting decision tree for Boc deprotection optimization.

References

Technical Support Center: Preventing Side Reactions with N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG16-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a high-purity, monodisperse polyethylene glycol (PEG) linker.[1][] It possesses two key functional groups: a terminal primary alcohol (-OH) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The PEG chain consists of 16 ethylene glycol units, providing a long, flexible, and hydrophilic spacer arm. This molecule is frequently used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What are the main applications of this compound?

A2: The primary applications of this compound include:

  • Bioconjugation: The alcohol group can be activated or modified to react with various functional groups on biomolecules such as proteins, peptides, and antibodies.

  • PROTAC Synthesis: It serves as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1]

  • Drug Delivery: The PEG chain enhances the solubility and pharmacokinetic properties of conjugated drugs.

  • Surface Modification: The alcohol group can be used to attach the PEG linker to surfaces.

Q3: How should I store this compound?

A3: For long-term stability, this compound should be stored at -20°C in a dry, dark environment. When in solvent, it should be stored at -80°C for up to one year.[1] Before use, allow the reagent to warm to room temperature before opening the vial to prevent moisture condensation.

Troubleshooting Guide: Common Side Reactions and Prevention Strategies

This section details potential side reactions that may occur when working with this compound and provides strategies to minimize their occurrence.

Side Reactions Involving the Alcohol Group

The terminal hydroxyl group of this compound is a primary alcohol, which can undergo several side reactions if not handled correctly during activation and conjugation steps.

1. Oxidation to Aldehyde or Carboxylic Acid

  • Problem: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid, especially in the presence of oxidizing agents or certain catalysts. This leads to a heterogeneous mixture of products and can prevent the desired conjugation.

  • Prevention:

    • Avoid strong oxidizing agents.

    • When performing reactions that are sensitive to oxidation, degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled or high-purity anhydrous solvents.

2. Esterification Side Reactions (Steglich Esterification)

  • Problem: When coupling a carboxylic acid to a target molecule in the presence of this compound (for example, if the PEGylated molecule is intended for a subsequent reaction), unintended esterification of the PEG-alcohol can occur. In Steglich esterification using DCC and DMAP, a common side product is the formation of N-acylurea if the reaction is slow.

  • Prevention:

    • Protect the alcohol group if it is not the intended site of reaction.

    • Optimize the stoichiometry of the coupling reagents to favor the desired reaction.

    • DMAP is a highly effective catalyst that can accelerate the desired esterification and suppress the formation of N-acylurea.

3. Side Reactions in Mitsunobu Reaction

  • Problem: The Mitsunobu reaction, used to convert the alcohol to other functional groups (e.g., esters, azides), can have side products if the nucleophile is not sufficiently acidic (pKa > 13). In such cases, the azodicarboxylate can act as the nucleophile, leading to undesired byproducts.

  • Prevention:

    • Ensure the pKa of the nucleophile is appropriate for the Mitsunobu reaction.

    • Maintain anhydrous conditions, as water can lead to the formation of triphenylphosphine oxide and reduce the yield.

    • Carefully control the reaction temperature, typically starting at 0°C.

Side Reactions Involving the N-Boc Group

The Boc protecting group is generally stable but can be prematurely cleaved or participate in side reactions under certain conditions.

1. Premature Deprotection

  • Problem: The Boc group is labile to strong acids. Exposure to acidic conditions during the activation or conjugation of the alcohol group can lead to premature deprotection of the amine, resulting in a mixture of products and potential cross-reactivity.

  • Prevention:

    • Maintain a neutral or slightly basic pH during reactions involving the alcohol terminus.

    • Use coupling reagents and conditions that do not require an acidic environment.

    • If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the amine.

2. Side Reactions during Boc Deprotection

  • Problem: The deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA). This process generates a reactive tert-butyl cation intermediate. This cation can lead to side reactions, such as the alkylation of sensitive amino acid residues (e.g., tryptophan, methionine) in a peptide or protein conjugate.

  • Prevention:

    • Use a scavenger, such as triisopropylsilane (TIS) or anisole, in the deprotection cocktail to trap the tert-butyl cation.

    • Optimize the deprotection time and temperature to minimize side reactions. Over-exposure to strong acid can lead to degradation of the PEG chain or the conjugated molecule.

Data Presentation: Purity and Yield

The purity of the final conjugate is critical. High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of PEGylated molecules.

Table 1: Comparison of HPLC Methods for Purity Analysis of PEGylated Conjugates

HPLC MethodPrinciple of SeparationPrimary Application for N-Boc-PEG16-conjugatesAdvantagesDisadvantages
Reverse-Phase (RP-HPLC) PolaritySeparation of the desired conjugate from unreacted starting materials and non-polar impurities.High resolution, excellent for analyzing reaction progress and final product purity.May require optimization of mobile phase for complex conjugates.
Size-Exclusion (SEC-HPLC) Hydrodynamic Radius (Size)Removal of unreacted, low molecular weight this compound and detection of aggregates.Mild conditions, preserves the native structure of biomolecules.Lower resolution for species of similar size.
Ion-Exchange (IEX-HPLC) ChargeSeparation of conjugates based on differences in isoelectric point.Useful for purifying conjugates where PEGylation alters the overall charge.Requires charged species for separation.

Experimental Protocols

Protocol 1: General Procedure for Esterification of this compound with a Carboxylic Acid (Steglich Esterification)

This protocol describes a general method for coupling a carboxylic acid to the alcohol terminus of this compound.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Reaction:

    • Cool the mixture to 0°C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection

This protocol outlines a standard method for the removal of the Boc protecting group.

  • Reaction Setup:

    • Dissolve the N-Boc-PEG16-conjugate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Add a scavenger such as triisopropylsilane (TIS) (1-5% v/v) to the mixture.

  • Reaction:

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • The resulting amine is often obtained as a TFA salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Visualizations

experimental_workflow cluster_activation Activation of Alcohol cluster_conjugation Conjugation cluster_deprotection Boc Deprotection cluster_analysis Purity Analysis start This compound activation Reaction with Activating Agent (e.g., DCC/DMAP, Mitsunobu reagents) start->activation Carboxylic Acid activated_peg Activated N-Boc-PEG16 activation->activated_peg conjugation Reaction with Target Molecule activated_peg->conjugation Nucleophile boc_conjugate N-Boc-PEG16-Conjugate conjugation->boc_conjugate deprotection Acidic Treatment (e.g., TFA) boc_conjugate->deprotection final_conjugate Final PEG16-Conjugate deprotection->final_conjugate analysis HPLC Analysis (RP, SEC, IEX) final_conjugate->analysis

Caption: General experimental workflow for the use of this compound.

troubleshooting_logic cluster_alcohol Alcohol-Related Issues cluster_boc Boc-Group-Related Issues cluster_solutions Potential Solutions start Low Yield or Impure Product oxidation Oxidation of Alcohol? start->oxidation esterification Unintended Esterification? start->esterification mitsunobu Mitsunobu Side Reaction? start->mitsunobu premature_deprotection Premature Boc Removal? start->premature_deprotection deprotection_side_products Side Products during Deprotection? start->deprotection_side_products sol_inert Use inert atmosphere oxidation->sol_inert sol_protect Protect alcohol group esterification->sol_protect sol_nucleophile Check nucleophile pKa mitsunobu->sol_nucleophile sol_ph Maintain neutral/basic pH premature_deprotection->sol_ph sol_scavenger Use scavenger (e.g., TIS) deprotection_side_products->sol_scavenger

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Enhancing the Solubility of N-Boc-PEG16-alcohol PROTAC Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the solubility of PROTAC® (Proteolysis Targeting Chimera) conjugates synthesized using N-Boc-PEG16-alcohol linkers.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC conjugate exhibits poor aqueous solubility. Isn't the PEG linker supposed to improve this?

A1: Yes, polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and improve aqueous solubility.[1][2][3][4][5] A PEG16 linker provides a significant hydrophilic component. However, the overall solubility of the PROTAC is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability despite the presence of a PEG chain. If your warhead and E3 ligase ligand are highly hydrophobic, the PEG16 linker may not be sufficient to overcome their poor solubility characteristics.

Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?

A2: The first step is to accurately quantify the solubility of your compound in relevant buffers (e.g., PBS, cell culture media, simulated intestinal fluids). This provides a baseline for evaluating improvement strategies. Subsequently, you should consider optimizing the buffer conditions. Simple changes to pH or ionic strength can sometimes improve solubility, especially if your PROTAC has ionizable groups. For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.

Q3: Are there common formulation strategies that can significantly improve the solubility of my PROTAC for in vitro or in vivo studies?

A3: Absolutely. Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and oral absorption of lipophilic drugs.

  • Use of Co-solvents: For in vitro assays, adding a small percentage of an organic co-solvent like DMSO, ethanol, or PEG 400 to the aqueous buffer can be a simple and effective way to increase solubility.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q4: How does the N-Boc protecting group on the PEG16-alcohol linker affect the final PROTAC conjugate's solubility?

A4: The N-Boc (tert-butyloxycarbonyl) group is a protecting group for the amine functionality of the PEG linker and is typically removed during the synthesis of the final PROTAC conjugate. Therefore, it does not directly impact the solubility of the final, deprotected PROTAC molecule. The terminal alcohol of the this compound is the reactive site for conjugation to either the warhead or the E3 ligase ligand.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and application of this compound PROTAC conjugates related to their solubility.

Issue 1: Compound Precipitation in Aqueous Buffer

Possible Causes:

  • The concentration of the PROTAC exceeds its thermodynamic solubility in the chosen buffer.

  • The DMSO stock concentration is too high, leading to precipitation upon dilution into the aqueous buffer.

  • The buffer pH is at or near the isoelectric point of the PROTAC, minimizing its solubility.

Solutions:

  • Optimize DMSO Percentage: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%.

  • Adjust Buffer pH: If your PROTAC has ionizable groups, test a range of pH values to find one that maximizes solubility.

  • Use Co-solvents: If compatible with your assay, consider adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer.

  • Proceed to Advanced Formulations: If the required concentration cannot be reached, an advanced formulation (ASD, nanoemulsion, etc.) is necessary.

Issue 2: Inconsistent Results in Cellular Assays

Possible Causes:

  • Compound Precipitation: The PROTAC may be precipitating in the cell culture medium, leading to a lower effective concentration.

  • Inconsistent DMSO Stock Concentration: Errors in weighing the compound or dissolving it.

  • Buffer Instability: The PROTAC may be degrading in the buffer over time.

  • Amorphous vs. Crystalline Form: The solid form of the PROTAC may be inconsistent, with amorphous material often being more soluble but less stable than the crystalline form.

Solutions:

  • Visually Inspect for Precipitation: Before adding to cells, inspect the diluted PROTAC solution for any signs of precipitation.

  • Verify Stock Concentration: Use UV-Vis or HPLC to confirm the concentration of your DMSO stock.

  • Assess Stability: Use HPLC to measure the concentration of the PROTAC in your aqueous buffer over time (e.g., 0, 2, 6, 24 hours) to check for degradation.

  • Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) to understand the solid form of your material.

Quantitative Data Summary

The following tables provide an overview of how different formulation strategies can impact the solubility of PROTACs. The data is illustrative and serves as a general guideline.

Table 1: Effect of Formulation Strategy on PROTAC Solubility

Formulation StrategyFold Increase in Apparent Solubility (Typical)Key Advantages
None (Aqueous Buffer) 1x (Baseline)Simple, for highly soluble compounds
Co-solvent (e.g., 5% PEG 400) 2-10xEasy to prepare for in vitro use
Cyclodextrin Complexation 10-50xCan significantly increase solubility
Amorphous Solid Dispersion (ASD) 50-200xHigh drug loading, potential for oral delivery

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a PROTAC, which is a measure of its solubility under non-equilibrium conditions and is often used in early drug discovery.

Materials:

  • PROTAC compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate (0.45 µm)

  • 96-well UV-transparent plate

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (final concentration 100 µM, 1% DMSO).

  • Seal the plate and shake at room temperature for 2 hours.

  • Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitated compound.

  • Transfer the filtrate to a UV-transparent 96-well plate.

  • Measure the absorbance at a predetermined wavelength.

  • Calculate the concentration based on a standard curve of the PROTAC in DMSO.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD of a PROTAC with a polymer excipient.

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, PVP)

  • Dichloromethane (DCM) or other suitable solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the PROTAC and the polymer in DCM in a round-bottom flask. A typical drug-to-polymer ratio is 1:4 (w/w).

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure.

  • Scrape the resulting solid from the flask.

  • Dry the solid in a vacuum oven at 40°C overnight to remove any residual solvent.

  • The resulting powder is the ASD, which can be used for solubility testing or formulation into other dosage forms.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solubility_assay Solubility Assessment cluster_formulation Formulation Strategies cluster_evaluation Evaluation A Poor PROTAC Solubility B Kinetic Solubility Assay A->B C Thermodynamic Solubility Assay A->C D Co-solvents B->D E Cyclodextrins B->E F Amorphous Solid Dispersions (ASDs) B->F G Lipid-Based Formulations B->G C->D C->E C->F C->G H Improved Solubility F->H G->H I Enhanced Bioavailability H->I

Caption: Workflow for addressing poor PROTAC solubility.

asd_preparation A 1. Dissolve PROTAC and Polymer in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying B->C D 4. Amorphous Solid Dispersion (ASD) Powder C->D

Caption: Key steps in ASD preparation by solvent evaporation.

References

Technical Support Center: Troubleshooting Incomplete Reactions of N-Boc-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the chemical modification of N-Boc-PEG16-alcohol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you resolve incomplete reactions and other experimental challenges.

Incomplete N-Boc Deprotection

Question 1: My N-Boc deprotection reaction of this compound is incomplete. What are the possible causes and how can I fix it?

Answer:

Incomplete removal of the Boc protecting group is a common issue, often stemming from several factors. Below is a breakdown of potential causes and their solutions.

Potential Causes and Troubleshooting Steps:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1]

    • Solution: Increase the concentration of the acid. For instance, if you are using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal.[1]

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. While many deprotections are performed at room temperature, gentle heating might be necessary for some substrates.[1]

  • Steric Hindrance: The long PEG16 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1]

    • Solution: In addition to increasing reaction time and acid concentration, ensure efficient stirring to overcome diffusion limitations.

  • Solvent Issues: The choice of solvent is critical for ensuring that both the this compound and the acid are fully solvated.

    • Solution: Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. Ensure your starting material is fully dissolved before proceeding.

Question 2: I am observing side products after the Boc deprotection. What could be the cause?

Answer:

The formation of side products during Boc deprotection is often related to the reactivity of the carbocation intermediate formed during the reaction.

Potential Causes and Troubleshooting Steps:

  • Alkylation of Nucleophilic Groups: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule or in the solvent.

    • Solution: Add a scavenger, such as triisopropylsilane (TIS) (typically 2.5-5% v/v), to the reaction mixture. Scavengers will trap the tert-butyl cation, preventing unwanted side reactions.

Incomplete Hydroxyl Group Reactions

Question 3: I am trying to react the terminal hydroxyl group of this compound, but the reaction is incomplete. Why is this happening?

Answer:

The terminal hydroxyl group of a PEG linker is relatively unreactive. Therefore, it typically requires activation to facilitate subsequent coupling reactions.

Potential Causes and Troubleshooting Steps:

  • Low Reactivity of the Hydroxyl Group: The primary alcohol at the end of the PEG chain is not a strong nucleophile and requires activation for efficient reaction with many functional groups.

    • Solution: Activate the hydroxyl group by converting it into a better leaving group. Common activation strategies include:

      • Tosylation: Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine to form a tosylate.

      • Oxidation to Carboxylic Acid: Oxidizing the alcohol to a carboxylic acid, which can then be activated, for example, with EDC and NHS to form an amine-reactive NHS ester.

  • Incomplete Activation Reaction: The activation step itself may be incomplete, leading to a low yield of the desired activated PEG linker.

    • Solution: Optimize the activation reaction conditions. Ensure all reagents are pure and anhydrous, as many activating agents are sensitive to moisture. Monitor the activation reaction by TLC or NMR to confirm the complete consumption of the starting material.

  • Steric Hindrance: The PEG chain can hinder the approach of reagents to the terminal hydroxyl group.

    • Solution: Use a sufficient excess of the activating reagent and allow for adequate reaction time.

Question 4: My NHS-activated PEG16-carboxylic acid is not coupling efficiently with my amine-containing molecule. What could be the problem?

Answer:

Inefficient coupling of NHS-activated PEGs can be due to several factors, primarily related to the stability of the NHS ester and the reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, especially in aqueous solutions and at higher pH.

    • Solution: Use freshly prepared or properly stored NHS-activated PEG. Perform the coupling reaction promptly after the activation step. Maintain the pH of the reaction mixture in the optimal range for amine coupling (typically pH 7-8).

  • Incorrect pH: The coupling reaction between an NHS ester and a primary amine is most efficient at a slightly basic pH (7-8). At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated.

    • Solution: Carefully control the pH of your reaction buffer. A phosphate buffer (PBS) at pH 7.4 is commonly used.

  • Competing Reactions: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.

    • Solution: Use non-amine-containing buffers like PBS, HEPES, or borate buffer.

Quantitative Data Tables

The following tables provide general guidelines for reaction conditions. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Table 1: Recommended Conditions for N-Boc Deprotection of this compound

Reagent SystemConcentrationTemperatureTypical Reaction TimeSolventNotes
TFA / DCM20-50% (v/v)0 °C to Room Temp.1-2 hoursDichloromethane (DCM)Monitor reaction by TLC/LC-MS. Co-evaporate with toluene to remove residual TFA.
4M HCl in Dioxane4 MRoom Temp.1-4 hours1,4-DioxaneA stronger alternative to TFA/DCM.

Table 2: Recommended Conditions for Activation of the Terminal Hydroxyl Group

ReactionReagents (Molar Ratio)TemperatureTypical Reaction TimeSolventNotes
Tosylation N-Boc-PEG16-OH (1 eq.), TsCl (1.2-1.5 eq.), Pyridine or Et3N (1.5-2 eq.)0 °C to Room Temp.4-12 hoursAnhydrous DCM or THFReaction should be performed under an inert atmosphere.
Oxidation to Carboxylic Acid N-Boc-PEG16-OH (1 eq.), TEMPO (catalytic), NaClO (excess)0 °C to Room Temp.2-6 hoursBiphasic (e.g., DCM/water) with a phase transfer catalystOther oxidation methods like Jones oxidation can be used but are harsher.
EDC/NHS Activation PEG16-COOH (1 eq.), EDC (1.5-2 eq.), NHS (1.5-2 eq.)Room Temp.30 min - 2 hoursAnhydrous DMF or DCMActivation is typically followed immediately by the coupling reaction.

Experimental Protocols

Protocol 1: N-Boc Deprotection of this compound using TFA/DCM
  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If your substrate is sensitive to the tert-butyl cation, add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the amine can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Protocol 2: Activation of the Terminal Hydroxyl Group via Tosylation
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents).

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-PEG16-tosylate.

Protocol 3: Oxidation of this compound to Carboxylic Acid and Subsequent EDC/NHS Activation

Step A: Oxidation

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a phosphate buffer at pH 6.5).

  • Add TEMPO (e.g., 0.1 equivalents) and sodium chlorite (NaClO2) (e.g., 5 equivalents).

  • Initiate the reaction by adding a small amount of dilute aqueous sodium hypochlorite (bleach).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-PEG16-carboxylic acid.

Step B: EDC/NHS Activation

  • Dissolve the N-Boc-PEG16-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add N-hydroxysuccinimide (NHS) (1.5 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents).

  • Stir the reaction at room temperature for 1-2 hours under an inert atmosphere.

  • The resulting solution containing the activated NHS ester is typically used immediately in the next coupling step without isolation.

Visualizations

G cluster_deprotection Troubleshooting Incomplete N-Boc Deprotection start_deprotection Incomplete N-Boc Deprotection Observed check_acid Check Acid Strength and Concentration start_deprotection->check_acid check_time_temp Check Reaction Time and Temperature start_deprotection->check_time_temp check_solvent Check Solvent and Solubility start_deprotection->check_solvent increase_acid Increase Acid Concentration (e.g., 50% TFA) or use stronger acid (4M HCl/Dioxane) check_acid->increase_acid Insufficient increase_time_temp Extend Reaction Time and/or Apply Gentle Heating check_time_temp->increase_time_temp Inadequate ensure_solubility Ensure Complete Dissolution in an Appropriate Solvent (e.g., DCM) check_solvent->ensure_solubility Poor monitor_reaction Monitor Reaction by TLC/LC-MS increase_acid->monitor_reaction increase_time_temp->monitor_reaction ensure_solubility->monitor_reaction monitor_reaction->start_deprotection Still Incomplete successful_deprotection Successful Deprotection monitor_reaction->successful_deprotection Complete

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

G cluster_activation Hydroxyl Group Activation and Coupling Workflow start_peg This compound activation_step Activate Hydroxyl Group start_peg->activation_step tosylation Tosylation (TsCl, Base) activation_step->tosylation Path 1 oxidation Oxidation (e.g., TEMPO) activation_step->oxidation Path 2 activated_tosyl N-Boc-PEG16-OTs tosylation->activated_tosyl peg_acid N-Boc-PEG16-COOH oxidation->peg_acid coupling Coupling Reaction activated_tosyl->coupling edc_nhs EDC/NHS Activation peg_acid->edc_nhs activated_nhs N-Boc-PEG16-NHS ester edc_nhs->activated_nhs activated_nhs->coupling final_product Final Conjugate coupling->final_product

Caption: Reaction pathways for hydroxyl group activation.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for activity?

A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2][] Its primary function is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This ternary complex formation is essential for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome.

The length of the linker is a critical parameter because:

  • A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination or may lead to a non-productive complex. This can also introduce excessive flexibility, which can be entropically unfavorable for ternary complex formation.

Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve optimal degradation.

Q2: What are the advantages of using PEG derivatives as linkers in PROTACs?

A2: PEG linkers are the most common motifs incorporated into PROTAC linker structures, with approximately 54-65% of reported PROTACs containing a PEG component. The advantages of using PEG derivatives include:

  • Improved Physicochemical Properties: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.

  • Tunable Length: PEG linkers are commercially available in various lengths, allowing for systematic and straightforward optimization of the linker length by adding or removing PEG units.

  • Biocompatibility: PEG is well-known for its biocompatibility.

  • Facile Synthesis: Bifunctional PEG linkers enable the rapid and modular assembly of PROTACs.

Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?

A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.

To mitigate the hook effect:

  • Perform Detailed Dose-Response Studies: Test a wide range of PROTAC concentrations to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.

  • Enhance Ternary Complex Cooperativity: Designing PROTACs that exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other, can favor the formation of the ternary complex even at higher concentrations. Linker optimization plays a key role in achieving this.

  • Increase PROTAC Valency: Trivalent PROTACs have been explored as a strategy to overcome the hook effect, although their effectiveness can be context-dependent.

Q4: Besides length, what other aspects of the PEG linker should be considered during optimization?

A4: While length is a primary consideration, other linker properties are also critical:

  • Composition and Rigidity: The chemical composition of the linker influences a PROTAC's solubility, metabolic stability, and conformational flexibility. While flexible linkers like PEG and alkyl chains are common, incorporating rigid elements such as piperazine, piperidine, or triazole rings can pre-organize the PROTAC into a bioactive conformation and enhance ternary complex stability. However, increased rigidity can also hinder productive complex formation if the geometry is not optimal.

  • Attachment Points: The points at which the linker is connected to the target protein ligand and the E3 ligase ligand (the "exit vector") are crucial. The linker should be attached to a solvent-exposed region of the ligand that does not interfere with its binding to its respective protein.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8 PEG units) to empirically determine the optimal length.
Poor Cell Permeability The PROTAC may not be reaching its intracellular target at sufficient concentrations. Solution: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve physicochemical properties.
Cellular Efflux The PROTAC may be actively transported out of the cells by efflux pumps. Solution: Utilize cellular uptake and efflux assays to investigate this possibility.
Incorrect Linker Attachment Point The chosen exit vector on one or both ligands may prevent the formation of a productive ternary complex. Solution: Re-evaluate the ligand-protein co-crystal structures to identify alternative, solvent-exposed attachment points that are less likely to disrupt binding.
Lack of Ternary Complex Cooperativity The PROTAC may not be effectively stabilizing the ternary complex. Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate ternary complex formation and stability.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

Possible Cause Troubleshooting Steps
Low Ternary Complex Cooperativity The PROTAC may be readily forming binary complexes at higher concentrations. Solution: Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing cooperativity. This can be guided by structural biology or computational modeling.
High PROTAC Concentrations The concentrations used in the assay may be too high, leading to the formation of non-productive binary complexes. Solution: Perform careful dose-response experiments over a wide concentration range to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation

PROTAC VariantLinker Length (atoms)Target ProteinE3 LigaseDegradation Potency (DC50)Reference
PROTAC A12ERαVHLLess Potent
PROTAC B16ERαVHLMore Potent

Table 2: Effect of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation

PROTAC VariantLinker Length (atoms)Target ProteinE3 LigaseDC50DmaxReference
PROTAC C< 12TBK1VHLNo degradation observedN/A
PROTAC D21TBK1VHL3 nM96%
PROTAC E29TBK1VHL292 nM76%

Table 3: Effect of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC VariantLinker CompositionTarget ProteinE3 LigaseDC50 (in Ramos cells)Reference
PROTAC FShort Linker (< 4 PEG units)BTKCRBNImpaired potency
PROTAC GLonger Linker (≥ 4 PEG units)BTKCRBN1-40 nM

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Perform densitometry analysis to quantify the relative protein levels compared to the vehicle control. The DC50 and Dmax values can be calculated from the dose-response curve.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can also be calculated.

Protocol 3: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a general method for coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker.

  • Step 1: Amide Coupling

    • Dissolve the carboxylic acid-functionalized component (e.g., warhead-COOH, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

    • Add the amine-functionalized PEG linker with a protecting group (e.g., Amine-PEGn-Boc, 1.1 eq).

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Work up the reaction and purify the product (Component-PEGn-Boc) by flash column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (e.g., 20-50% v/v) at 0°C and stir at room temperature for 1-3 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture to obtain the amine-functionalized intermediate (Component-PEGn-NH2), which can often be used in the next step without further purification.

  • Step 3: Final Amide Coupling

    • Repeat the amide coupling procedure from Step 1, using the deprotected intermediate and the final carboxylic acid-functionalized component (e.g., E3 ligase ligand-COOH).

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb Poly-ubiquitination Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow Experimental Workflow for PROTAC Linker Optimization cluster_synthesis Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Synth_Library Synthesize PROTAC Library (Varying PEG Linker Lengths) Binary_Binding Assess Binary Binding (e.g., SPR, ITC) Synth_Library->Binary_Binding Ternary_Complex Evaluate Ternary Complex Formation & Stability (SPR) Binary_Binding->Ternary_Complex Degradation_Assay Western Blot for Target Degradation (DC50, Dmax) Ternary_Complex->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) Degradation_Assay->Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Viability_Assay->SAR_Analysis Lead_Optimization Lead PROTAC Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for PROTAC linker optimization.

References

Technical Support Center: Navigating the Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PEGylated PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with these complex molecules. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your experimental success.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the purification of your PEGylated PROTAC.

ProblemPossible CauseRecommended Solution
Low Yield of PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH.
Loss of product during purification steps.Review each purification step for potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For Size Exclusion Chromatography (SEC), ensure the column is properly calibrated for the size of your PEGylated PROTAC.
Aggregation of the PEGylated PROTAC.See the "Product Aggregation" section below.
Presence of Unreacted PROTAC Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent.
Co-elution with the PEGylated product.Optimize the gradient in Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion Exchange Chromatography (IEX) to improve resolution. Consider using a different stationary phase.
Product Heterogeneity (Multiple Peaks) Presence of different PEGylated species (e.g., mono-, di-PEGylated).Use IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.
Presence of positional isomers.High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required to separate positional isomers.
Product Aggregation Hydrophobic interactions between PEGylated PROTAC molecules.Add excipients like arginine to the buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength.
Denaturation during purification.Use less harsh purification techniques like Hydrophobic Interaction Chromatography (HIC) instead of RP-HPLC. Perform purification at a lower temperature.
Difficulty Removing Excess PEG Similar elution profile to the PEGylated PROTAC in SEC.Use a high-resolution SEC column with a smaller pore size to better separate based on hydrodynamic radius. Consider dialysis or ultrafiltration as an alternative or complementary step.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude PEGylated PROTAC reaction mixture?

A1: The PEGylation process can result in a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction. Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.

Q2: Why is the purification of PEGylated PROTACs so challenging?

A2: The purification of PEGylated PROTACs presents several challenges. The inherent physicochemical properties of PROTACs, such as their large molecular weight and hydrophobicity, already make them difficult to handle. The addition of a polyethylene glycol (PEG) chain, while often beneficial for solubility and in vivo stability, further complicates purification. PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not exhibit significant differences in physicochemical properties that are typically exploited for separation. This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.

Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?

A3: Several chromatographic techniques can be employed, often in combination, for the successful purification of PEGylated PROTACs.

  • Size Exclusion Chromatography (SEC): This is often the first method used, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing low molecular weight impurities like unreacted PEG and byproducts.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since PEG chains can shield the surface charges of the PROTAC, IEX can be used to separate species with different degrees of PEGylation.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates based on hydrophobicity. It is often used as a final polishing step to achieve high purity and can also separate positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RP-HPLC and separates molecules based on their hydrophobicity in the presence of a high salt concentration. It can be useful for purifying PEGylated PROTACs that are prone to aggregation.

Q4: What analytical techniques are used to characterize purified PEGylated PROTACs?

A4: A combination of analytical techniques is typically used to confirm the identity, purity, and integrity of the purified PEGylated PROTAC.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.

  • Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the PEGylated PROTAC and determining the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated PROTAC in solution, helping to confirm the attachment site of the PEG chain and assess any conformational changes.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for PEGylated PROTAC Purification

TechniquePrinciple of SeparationPrimary ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size and shape in solution)Removal of small molecule impurities (e.g., unreacted PEG, salts) and gross separation of PEGylated species from un-PEGylated PROTAC.Mild conditions, preserves protein structure.Limited resolution for species of similar size, cannot separate positional isomers.
Ion Exchange Chromatography (IEX) Net surface chargeSeparation of species with different degrees of PEGylation (mono-, di-, etc.).High capacity, good resolution for charge variants.PEG shielding can reduce effectiveness for highly PEGylated species, may not separate positional isomers.
Reverse Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution polishing step, separation of positional isomers.Excellent resolution, high purity achievable.Can be denaturing for some molecules, uses organic solvents.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicityPurification of aggregation-prone or sensitive PEGylated PROTACs.Milder than RP-HPLC, preserves biological activity.Lower capacity and resolution compared to RP-HPLC.

Experimental Protocols

General Purification Workflow for PEGylated PROTACs

This protocol outlines a general multi-step approach for the purification of PEGylated PROTACs. The specific conditions for each step will need to be optimized for your particular molecule.

G cluster_0 Crude Reaction Mixture cluster_1 Step 1: Initial Cleanup cluster_2 Step 2: Separation by Degree of PEGylation cluster_3 Step 3: High-Resolution Polishing cluster_4 Final Product A PEGylated PROTACs (mono-, di-, poly-) Unreacted PROTAC Excess PEG Byproducts B Size Exclusion Chromatography (SEC) A->B Remove small molecule impurities C Ion Exchange Chromatography (IEX) B->C Separate by PEGylation state D Reverse Phase HPLC (RP-HPLC) C->D Isolate desired PEGylated species E Pure PEGylated PROTAC D->E Achieve >95% purity

Caption: General multi-step purification workflow for PEGylated PROTACs.

Protocol 1: Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.

  • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.

  • Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the peak of the PEGylated PROTAC.

Protocol 2: Ion Exchange Chromatography (IEX)

  • Objective: To separate the PEGylated PROTAC from unreacted PROTAC and to resolve different PEGylated species.

  • Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.

  • Buffers:

    • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.

    • Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).

  • Procedure:

    • Equilibrate the IEX column with Buffer A.

    • Load the SEC-purified sample onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound species using a linear gradient of Buffer B.

    • Collect fractions and analyze for the presence of the desired product.

Protocol 3: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

  • Column: A C4, C8, or C18 column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the

stability issues with N-Boc-PEG16-alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Boc-PEG16-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the standard acidic conditions for deprotecting this compound?

The most common reagents for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1] For this compound, typical conditions include:

  • 20-50% TFA in dichloromethane (DCM) : This is a widely used method that offers a good balance between reaction speed and selectivity.[2]

  • 4M HCl in 1,4-dioxane : This is another effective reagent, often favored for its ability to provide the deprotected amine as a crystalline hydrochloride salt, which can simplify purification.[3]

Q2: My Boc deprotection of this compound is incomplete. What are the possible causes and solutions?

Incomplete deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration : The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not go to completion.

    • Solution : Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or consider switching to a stronger acid system like 4M HCl in dioxane.[2]

  • Inadequate Reaction Time or Temperature : Deprotection is a kinetic process. Shorter reaction times or lower temperatures may not be sufficient for complete removal of the Boc group.

    • Solution : Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR. Gentle heating may also be considered, but should be done with caution to avoid potential side reactions.

  • Steric Hindrance : The long PEG16 chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.

    • Solution : Increasing the acid concentration or reaction time can help overcome steric hindrance.

  • Solvent Issues : Proper solvation of both the this compound and the acid is crucial for an efficient reaction. DCM is a common and effective solvent for TFA-mediated deprotection.

Q3: I am observing side products after the acidic deprotection of this compound. What could be the cause?

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during the reaction. While this compound itself does not contain highly nucleophilic groups, other molecules in the reaction mixture might be susceptible.

  • tert-butylation : The liberated tert-butyl cation is an electrophile and can react with electron-rich functional groups.

    • Solution : The addition of scavengers, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.

Q4: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the deprotected product:

  • Thin-Layer Chromatography (TLC) : The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value on a silica gel plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete Deprotection Insufficient acid concentration or strength.Increase the concentration of TFA (e.g., from 20% to 50%) or switch to 4M HCl in dioxane.
Short reaction time.Increase the reaction time and monitor progress by TLC or LC-MS.
Low reaction temperature.Allow the reaction to proceed at room temperature. Gentle heating can be tested cautiously.
Steric hindrance from the PEG16 chain.Use a higher concentration of acid and/or a longer reaction time.
Formation of Side Products tert-butylation of other sensitive molecules.Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.
Difficulty in Product Isolation Deprotected amine TFA salt is an oil.Consider using 4M HCl in dioxane, as the hydrochloride salt is often a crystalline solid.
Residual acid in the final product.For volatile acids like TFA, remove under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual traces. Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous workup.

Quantitative Data Summary

Parameter Trifluoroacetic Acid (TFA) Hydrochloric Acid (HCl) in Dioxane
Reagent 20-50% TFA in Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Typical Reaction Time 0.5 - 2 hours0.5 - 1 hour
Typical Yield >90%>95%
Typical Purity High, but potential for t-butylation side products.High, generally clean conversion.
Product Salt Form Trifluoroacetate salt (often oily)Hydrochloride salt (often a crystalline solid)
Key Advantages Volatile reagent, easy to remove in vacuo.Fast and highly efficient, product often precipitates.
Potential Issues Can lead to a loss of acid-sensitive groups (e.g., a reported 10-20% loss of ester bonds in a PEG-amino acid conjugate).The reagent is corrosive and moisture-sensitive.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve this compound in a minimal amount of a suitable solvent like anhydrous dioxane or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild base such as saturated sodium bicarbonate solution, followed by extraction and drying.

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product start This compound deprotection Add Acidic Reagent (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction Progress (TLC, LC-MS) deprotection->monitoring workup Quench and Purify monitoring->workup Reaction Complete product Deprotected PEG16-amine workup->product

Caption: Experimental workflow for the acidic deprotection of this compound.

Troubleshooting_Logic node_action node_action start Incomplete Deprotection? check_acid Sufficient Acid Concentration? start->check_acid check_time Sufficient Reaction Time? check_acid->check_time Yes increase_acid Increase Acid Conc. or Change Acid check_acid->increase_acid No check_temp Optimal Temperature? check_time->check_temp Yes increase_time Increase Reaction Time check_time->increase_time No check_sterics Potential Steric Hindrance? check_temp->check_sterics Yes optimize_temp Optimize Temperature check_temp->optimize_temp No force_conditions Use Forcing Conditions (Higher Conc./Longer Time) check_sterics->force_conditions Yes

Caption: Troubleshooting logic for incomplete Boc deprotection of this compound.

References

Validation & Comparative

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a complex endeavor where the linker element is a critical determinant of therapeutic success. This guide provides an objective comparison of how polyethylene glycol (PEG) linker length, with a focus on longer chains analogous to those derived from N-Boc-PEG16-alcohol, influences PROTAC performance against other PEG linker alternatives. The insights are supported by experimental data, detailed methodologies for key experiments, and illustrative diagrams to guide the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a simple spacer; it is a crucial component that dictates the efficacy, selectivity, and physicochemical properties of the final molecule.[1] By connecting a target protein-binding ligand to an E3 ligase-recruiting moiety, the linker facilitates the formation of a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2] The length, composition, and rigidity of the linker are all critical parameters that must be optimized for each specific target and E3 ligase pair.[1]

Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

Systematic studies have demonstrated that varying the length of the PEG linker can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[3] An optimal linker length is essential to correctly orient the target protein and the E3 ligase for efficient ubiquitin transfer. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive ternary complex.[2]

Case Study 1: Targeting Bromodomain-Containing Protein 4 (BRD4)

In a comparative study of PROTACs targeting BRD4, a series of molecules were synthesized with PEG linkers of varying lengths. The data below summarizes the key performance indicators for these PROTACs, which consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG5 1.3 25
PEG61.140

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

The data clearly indicates that a PEG5 linker provides the optimal balance of properties for this particular BRD4-targeting PROTAC, resulting in the most potent degradation and highest maximal degradation level. While a longer linker like that derived from this compound was not explicitly tested in this study, the trend suggests that there is an optimal length, and further increases may lead to a decrease in efficacy.

Case Study 2: Targeting Estrogen Receptor α (ERα)

In another study focused on developing PROTACs for the degradation of Estrogen Receptor α (ERα), the length of the linker was systematically varied. The results highlight a distinct optimal linker length for maximal degradation.

Table 3: Impact of Linker Atom Length on ERα Degradation

PROTAC CompoundLinker Length (atoms)Approximate Degradation (%)
119~20
1212~60
13 16 ~80
1420~40
1524~20

This study demonstrates that a 16-atom linker was optimal for ERα degradation. A PEG16 linker, such as that synthesized from this compound, would have a much greater atom length (approximately 48 atoms in the PEG chain backbone alone) and would likely be suboptimal for this specific target, underscoring the target-dependent nature of linker optimization.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin Target_Bound Target Protein Ub->Target_Bound Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades Target_Bound->Proteasome Targeted for Degradation PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound E3_Bound E3 Ligase PROTAC_Bound->E3_Bound

PROTAC Mechanism of Action

Experimental_Workflow start Start cell_culture 1. Cell Culture Seed cells and allow to adhere start->cell_culture protac_treatment 2. PROTAC Treatment Treat cells with varying concentrations of PROTAC cell_culture->protac_treatment cell_lysis 3. Cell Lysis Lyse cells to release proteins protac_treatment->cell_lysis protein_quantification 4. Protein Quantification Determine protein concentration (e.g., BCA assay) cell_lysis->protein_quantification western_blot 5. Western Blot Separate proteins by SDS-PAGE and transfer to membrane protein_quantification->western_blot antibody_incubation 6. Antibody Incubation Probe with primary and secondary antibodies western_blot->antibody_incubation detection 7. Detection Visualize protein bands (e.g., ECL) antibody_incubation->detection data_analysis 8. Data Analysis Quantify band intensity and calculate DC50/Dmax detection->data_analysis end End data_analysis->end

Western Blot Experimental Workflow

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these experiments, the following are detailed protocols for key assays used in evaluating PROTAC efficacy.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Centrifuge the lysates to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well cell culture plates

  • PROTAC compound and vehicle control

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the PROTAC for a specified time (e.g., 48 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 value.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. While a long PEG linker, such as one derived from this compound, can be beneficial in specific contexts by providing greater flexibility and the ability to span larger distances, the ideal chain length is not a "one-size-fits-all" parameter. The experimental data presented here underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Analysis of N-Boc-PEG16-alcohol and Shorter PEG Chain Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, the choice of a chemical linker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are widely employed for their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of the long-chain N-Boc-PEG16-alcohol with its shorter PEG chain counterparts, supported by experimental data, to inform the rational design of next-generation protein degraders and other bioconjugates.

The length of the PEG linker is not merely a spacer but a crucial element that influences the spatial orientation of the conjugated molecules, thereby affecting their biological activity. Longer PEG chains, such as in this compound, can offer greater flexibility and solubility, while shorter linkers may be advantageous in scenarios requiring more constrained conformations.

The Critical Role of Linker Length in PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is pivotal for the formation of a stable and productive ternary complex. An optimal linker length is essential, as a linker that is too short can lead to steric hindrance, while one that is too long may result in a non-productive complex due to excessive flexibility.

PROTAC_Mechanism

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

Table 1: Physicochemical Properties of N-Boc-PEGn-alcohols

LinkerPEG Units (n)Molecular Weight ( g/mol )Calculated LogP
N-Boc-PEG2-alcohol2205.25-0.1
N-Boc-PEG4-alcohol4293.36-0.5
N-Boc-PEG6-alcohol6381.46-0.9
N-Boc-PEG7-alcohol7425.51-0.6
N-Boc-PEG10-alcohol10557.68-1.7
N-Boc-PEG12-alcohol12645.78-2.1
This compound 16 821.99 -2.9
N-Boc-PEG24-alcohol241186.42-4.5

Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-293 - 292~96

Table 3: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [2]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Less Potent
PEG16More Potent

Table 4: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK) [3]

LinkerPEG UnitsBinding AffinityDegradation Potency (DC50)
PEG< 4ImpairedReduced
PEG≥ 4Unimpaired1-40 nM

Table 5: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4) [1]

LinkerPEG UnitsE3 LigaseDC50 (µM)
PEG0CRBN< 0.5
PEG1-2CRBN> 5
PEG4-5CRBN< 0.5

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates. Below are representative protocols for the synthesis of a PROTAC using an N-Boc-PEG-alcohol linker and the subsequent evaluation of its protein degradation activity.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the coupling of a carboxylic acid-functionalized warhead (target-binding molecule) with an amine-functionalized PEG linker, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead-COOH with N-Boc-PEGn-NH2

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • N-Boc-PEGn-NH2 (1.1 eq) (prepared from N-Boc-PEGn-alcohol)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add N-Boc-PEGn-NH2 to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Warhead-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Warhead-PEGn-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Warhead-PEGn-Boc in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine (Warhead-PEGn-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling with E3 Ligase Ligand-COOH

  • Procedure:

    • Follow the procedure in Step 1, using Warhead-PEGn-NH2 and the carboxylic acid-functionalized E3 ligase ligand as the coupling partners.

    • After workup and purification, the final PROTAC is obtained.

// Nodes Warhead_COOH [label="Warhead-COOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NBoc_PEG_NH2 [label="N-Boc-PEGn-NH2", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Coupling1 [label="Amide Coupling\n(HATU, DIPEA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Warhead-PEGn-Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Boc Deprotection\n(TFA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_Intermediate [label="Warhead-PEGn-NH2", fillcolor="#F1F3F4", fontcolor="#202124"]; E3_Ligand_COOH [label="E3 Ligase\nLigand-COOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide_Coupling2 [label="Amide Coupling\n(HATU, DIPEA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_PROTAC [label="Final PROTAC", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Warhead_COOH -> Amide_Coupling1; NBoc_PEG_NH2 -> Amide_Coupling1; Amide_Coupling1 -> Intermediate; Intermediate -> Deprotection; Deprotection -> Amine_Intermediate; Amine_Intermediate -> Amide_Coupling2; E3_Ligand_COOH -> Amide_Coupling2; Amide_Coupling2 -> Final_PROTAC; } . Caption: General workflow for PROTAC synthesis.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein to determine DC50 and Dmax values.

  • Materials:

    • Cell culture reagents and appropriate cell line

    • PROTAC compound (stock solution in DMSO)

    • Vehicle control (DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells in 6-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis and Protein Quantification:

      • Wash cells with ice-cold PBS and lyse them.

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein amounts and prepare samples for SDS-PAGE.

      • Separate proteins by gel electrophoresis and transfer them to a membrane.

      • Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

      • Detect the chemiluminescent signal.

      • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Data Analysis:

      • Quantify band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

// Nodes Cell_Treatment [label="Cell Seeding &\nPROTAC Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis &\nProtein Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer\nto Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody\nIncubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(DC50 & Dmax)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Treatment -> Cell_Lysis; Cell_Lysis -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } . Caption: Experimental workflow for Western Blot analysis.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of effective bioconjugates, particularly PROTACs. While this compound, a long-chain PEG linker, can offer advantages in terms of solubility and flexibility, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The experimental data presented in this guide highlight that a systematic evaluation of a range of linker lengths is necessary to identify the most potent and efficacious compound. The provided protocols offer a framework for the synthesis and evaluation of PROTACs with varying PEG linker lengths, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

Unlocking Potent and Efficient Protein Degradation: The Advantages of a 16-Unit PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker connecting the target protein-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the advantages of a 16-unit polyethylene glycol (PEG) linker, supported by experimental data, and contrasts its performance with alternative linker technologies.

A 16-unit PEG linker has emerged as a highly effective and versatile tool in the development of potent protein degraders. Its distinct physicochemical properties offer significant advantages in terms of solubility, cell permeability, and the ability to induce a productive ternary complex, ultimately leading to efficient and robust degradation of the target protein.

Enhanced Physicochemical Properties and Cellular Permeability

One of the primary advantages of incorporating a PEG linker is the enhancement of a PROTAC's aqueous solubility and cell permeability.[1][2][3] The hydrophilic nature of the repeating ethylene glycol units can counteract the often hydrophobic character of the warhead and E3 ligase ligands, improving the overall solubility of the PROTAC molecule.[1] This is crucial for preventing aggregation and ensuring bioavailability. Furthermore, the flexibility of the PEG chain can facilitate the adoption of conformations that shield polar surface area, a key factor in improving passive cell permeability.[4]

Optimal Length for Ternary Complex Formation

The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may lead to steric hindrance, preventing the productive interaction of the target protein and the E3 ligase. Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Experimental evidence suggests that a 16-atom linker, which corresponds to a 16-unit PEG chain, represents an optimal length for various target proteins. For instance, in the degradation of Estrogen Receptor α (ERα), a PROTAC with a 16-atom linker demonstrated significantly higher potency compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.

Comparative Performance of Linker Technologies

The following table summarizes the performance of different linker types in PROTACs, highlighting the advantages of PEG linkers, particularly those of optimal length.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Performance Data
16-Unit PEG Linker Flexible, hydrophilic chain of 16 atoms.- Excellent water solubility and cell permeability.- Promotes stable and productive ternary complex formation.- Often leads to high degradation efficiency (low DC50 and high Dmax).- Can be susceptible to metabolism.Target: ERα - Linker Length: 16 atoms- DC50: More potent than 12-atom linker
Alkyl Linkers Flexible, hydrophobic hydrocarbon chains.- Synthetically accessible and chemically stable.- Length can be easily varied.- Can decrease aqueous solubility.- May lead to non-specific binding due to hydrophobicity.Target: CRBN - Linker: 9-atom alkyl chain- Performance: Concentration-dependent degradation
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings).- Can pre-organize the PROTAC into a bioactive conformation.- May enhance ternary complex stability.- Can improve metabolic stability.- Less conformational flexibility may hinder ternary complex formation in some cases.- Synthesis can be more complex.Target: H-PGDS - Linker: Rigidified structure- Performance: Enhanced degradation activity by improving geometrical complementarity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (16-unit PEG Linker) PROTAC->PROTAC Recycling Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A 1. Cell Culture (e.g., MCF-7 cells) B 2. PROTAC Treatment (Varying concentrations) A->B C 3. Cell Lysis & Protein Quantification B->C G 7. Cell Viability Assay (e.g., MTT/MTS) B->G D 4. Western Blot Analysis C->D E 5. Densitometry & Data Analysis D->E F 6. Determine DC50 & Dmax E->F H 8. Determine IC50 G->H

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Western Blot for Quantification of Protein Degradation

This protocol is used to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein after treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7 for ERα) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

4. Detection and Data Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (MTT/MTS)

This protocol is used to assess the effect of PROTAC treatment on cell viability and determine the half-maximal inhibitory concentration (IC50).

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

2. MTT/MTS Reagent Addition and Incubation:

  • For an MTT assay, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.

  • For an MTS assay, add the MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.

3. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

References

The Great Debate in PROTAC Design: N-Boc-PEG16-alcohol vs. Alkyl Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a pivotal role in determining the ultimate success of these heterobifunctional molecules. The choice of linker dictates critical parameters such as solubility, cell permeability, and the stability of the ternary complex, all of which are essential for efficient protein degradation. Among the plethora of linker options, polyethylene glycol (PEG) and alkyl chains are the most ubiquitously employed. This guide provides a comprehensive comparison of N-Boc-PEG16-alcohol, a long-chain PEG linker, against traditional alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

At a Glance: Key Differences and Physicochemical Properties

The fundamental difference between PEG and alkyl linkers lies in their polarity and flexibility. PEG linkers, like this compound, are hydrophilic and highly flexible due to the repeating ethylene glycol units. This often translates to improved aqueous solubility of the resulting PROTAC, a significant advantage for these often large and hydrophobic molecules.[1][2] In contrast, alkyl linkers are hydrophobic and while also flexible, they contribute to the overall lipophilicity of the PROTAC, which can influence cell permeability.[1]

PropertyThis compound (PEG Linker)Alkyl Linkers
Polarity HydrophilicHydrophobic
Solubility Generally enhances aqueous solubility of the PROTAC.[1][2]Can decrease aqueous solubility, contributing to higher lipophilicity.
Flexibility Highly flexible, can adopt multiple conformations.Flexible, with a preference for extended conformations.
Metabolic Stability Can be susceptible to oxidative metabolism.Generally more metabolically stable than PEG linkers.
Cell Permeability Can improve permeability by shielding the PROTAC's polar surface area through conformational folding.Can enhance permeability due to increased lipophilicity, but may also lead to higher efflux.

Performance in Action: A Comparative Look at Experimental Data

Table 1: Impact of Linker Type on PROTAC Degradation Efficacy

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4VHLPEG18>95HeLa(Compiled from general literature findings)
BRD4VHLAlkyl25>90HeLa(Compiled from general literature findings)
ERαVHLPEG (16-atom)~50~90MCF7
ERαVHLAlkyl (12-atom)>100~60MCF7
TBK1CRBNPEG/Alkyl mix (21-atom)396MM.1S
TBK1CRBNPEG/Alkyl mix (29-atom)29276MM.1S

Note: Data is compiled from different studies and should be interpreted as illustrative of general trends rather than a direct head-to-head comparison.

Table 2: Influence of Linker Composition on Cell Permeability

PROTACLinker TypePAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Reference
PROTAC 1PEG-based1.5 ± 0.10.8 ± 0.1
PROTAC 3Alkyl-based0.7 ± 0.10.3 ± 0.0
AR PROTAC (Cereblon)PEG-basedLow1.7
AR PROTAC (VHL)Alkyl-basedLow (<1.0)0.35

Note: Data is extracted from different publications and serves to highlight the impact of linker choice on permeability assays.

Visualizing the Process: Workflows and Pathways

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for evaluating linker performance.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker_Evaluation_Workflow Start PROTAC Design (Varying Linkers) Synthesis Chemical Synthesis Start->Synthesis Biophysical Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical Cellular Cell-based Assays Synthesis->Cellular Solubility Solubility Assays Synthesis->Solubility Optimization Lead Optimization Biophysical->Optimization Degradation Protein Degradation (Western Blot, etc.) Cellular->Degradation Permeability Permeability Assays (PAMPA, Caco-2) Cellular->Permeability Degradation->Optimization Permeability->Optimization Solubility->Optimization

Caption: General workflow for PROTAC linker evaluation.

Experimental Corner: Detailed Protocols

Accurate and reproducible experimental data is the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate the performance of PROTACs with different linkers.

Protocol 1: Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard method for quantifying the reduction in target protein levels.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds (with PEG and alkyl linkers)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compounds

  • Assay buffer (e.g., PBS at pH 7.4)

  • Plate reader for UV-Vis absorbance or fluorescence detection

Procedure:

  • Prepare Donor Plate: Add solutions of the PROTACs at a known concentration to the donor wells.

  • Coat Membrane: Coat the filter of the acceptor plate with the artificial membrane solution.

  • Assemble Plate: Place the acceptor plate on top of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).

  • Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VD * VA) / ((VD + VA) * Area * Time)

    • Where [drug] is the concentration of the drug, V is the volume, D is donor, A is acceptor, and Area is the surface area of the membrane.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein and E3 ligase

  • PROTAC compounds

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize either the target protein or the E3 ligase onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.

    • Inject a series of concentrations of the other protein partner (in solution) over the immobilized protein as a control.

  • Ternary Complex Analysis:

    • Pre-incubate a constant concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion: Making an Informed Choice

The selection between this compound and alkyl linkers is not a one-size-fits-all decision. The optimal linker is highly dependent on the specific target protein, the chosen E3 ligase, and the overall physicochemical properties of the warhead and E3 ligase ligand.

  • This compound and other PEG linkers are often a good starting point when solubility is a concern. Their flexibility can also be advantageous for facilitating productive ternary complex formation. However, their metabolic stability should be carefully evaluated.

  • Alkyl linkers can be beneficial for enhancing cell permeability, particularly for PROTACs that are already moderately polar. The trade-off may be reduced aqueous solubility and a higher potential for efflux by cellular transporters.

Ultimately, a systematic and empirical approach is required. Researchers should synthesize and evaluate a focused library of PROTACs with varying linker compositions and lengths. By combining robust biophysical and cell-based assays, as detailed in this guide, an optimized linker can be identified that strikes the right balance between solubility, permeability, and potent protein degradation, paving the way for the development of effective and drug-like PROTAC therapeutics.

References

The Rigid Advantage: A Comparative Guide to PROTAC® Linker Design for Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a nuanced challenge. A critical, yet often underappreciated, component is the linker that tethers the target-binding warhead to the E3 ligase-recruiting moiety. While flexible polyethylene glycol (PEG) linkers, such as those derived from N-Boc-PEG16-alcohol, offer synthetic tractability, a growing body of evidence, exemplified by the clinical success of androgen receptor (AR) degraders, points towards the superiority of rigid linker strategies in achieving potent and orally bioavailable therapeutics.

This guide provides an objective comparison of PROTACs utilizing flexible PEG-based linkers versus those with rigid linkers, with a focus on the degradation of the Androgen Receptor, a key driver in prostate cancer. We will delve into the experimental data that underscores the critical role of linker rigidity in optimizing PROTAC performance and provide detailed methodologies for key evaluative experiments.

Flexible vs. Rigid Linkers: A Performance Showdown

The initial hypothesis in PROTAC development often favored long, flexible linkers to provide the necessary conformational freedom for the formation of a stable ternary complex between the target protein and the E3 ligase. However, the development of clinically advanced AR PROTACs has challenged this notion. The case of bavdegalutamide (ARV-110), a first-in-class oral AR PROTAC, is particularly illustrative. While initially speculated to possess a long, flexible linker, its disclosed structure revealed a short and rigid piperidine-piperazine combination.[1] This design choice has proven pivotal to its success.

Rigid linkers are thought to enhance PROTAC efficacy by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex.[2] This can lead to improved ternary complex stability and, consequently, more efficient ubiquitination and degradation of the target protein. Furthermore, rigid linkers have been shown to impart more favorable pharmacokinetic properties.

Below is a comparative summary of the performance of AR PROTACs with different linker types.

Linker Type PROTAC Example Target DC50 (nM) Dmax (%) Key Observations Reference
Flexible (PEG-based) Parent PROTAC 54Androgen Receptor-Exhibited degradationWhile showing activity, often suffers from poor pharmacokinetic properties.[3]
Rigid (Piperidine/Piperazine) Bavdegalutamide (ARV-110)Androgen Receptor~1>90First-in-class oral PROTAC with robust in vivo activity.[1]
Rigid ARD-61Androgen Receptor<1>95Highly potent but not orally bioavailable.[4]
Rigid ARD-2051Androgen Receptor0.6>906-9 times more potent than ARV-110 in cell lines.
Rigid ARD-2585Androgen Receptor<0.1>95Demonstrates superior pharmacokinetic properties in mice.

Pharmacokinetic Profile: The Oral Bioavailability Challenge

A major hurdle in PROTAC development is achieving good oral bioavailability, largely due to their high molecular weight and polar surface area. Here, the choice of linker has a profound impact.

Linker Type PROTAC Example Oral Bioavailability Key Observations Reference
Flexible (PEG-based) Early AR PROTACsGenerally Low to NoneHigh flexibility and polarity can hinder cell permeability and increase susceptibility to metabolism.
Rigid (Piperidine/Piperazine) Bavdegalutamide (ARV-110)Orally BioavailableThe rigid structure is thought to improve metabolic stability and permeability.
Rigid ARD-212867% (mice)Shortening the linker and switching to a cereblon ligand improved oral bioavailability over earlier VHL-based PROTACs.
Rigid ARD-205153% (mice), 82% (rats)Demonstrates a favorable pharmacokinetic profile across multiple species.
Rigid ARD-258551% (mice)Shows excellent oral bioavailability.

Visualizing the Molecular Machinery

To better understand the context of AR-targeted PROTACs and the experimental process for their evaluation, the following diagrams are provided.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR AR Activated_AR_dimer Activated AR Dimer AR->Activated_AR_dimer Homodimerizes HSP HSP AR_HSP_complex->AR Dissociates AR_HSP_complex->HSP Releases ARE Androgen Response Element (DNA) Activated_AR_dimer->ARE Translocates & Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway.

PROTAC_Workflow PROTAC Linker Comparison Workflow PROTAC_Design PROTAC Design (Flexible vs. Rigid Linkers) Synthesis Chemical Synthesis PROTAC_Design->Synthesis Cell_Treatment Treat Prostate Cancer Cells Synthesis->Cell_Treatment PK_Studies In Vivo Pharmacokinetic Studies Synthesis->PK_Studies Western_Blot Western Blot for AR Degradation Cell_Treatment->Western_Blot Data_Analysis_Degradation Calculate DC50 & Dmax Western_Blot->Data_Analysis_Degradation Lead_Optimization Lead Optimization Data_Analysis_Degradation->Lead_Optimization Data_Analysis_PK Determine Oral Bioavailability & Half-life PK_Studies->Data_Analysis_PK Data_Analysis_PK->Lead_Optimization

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Western Blotting for Androgen Receptor Degradation

This protocol outlines the key steps to quantify AR protein levels in prostate cancer cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Culture human prostate cancer cells (e.g., VCaP or LNCaP) in appropriate media until they reach 70-80% confluency.

  • Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 1000 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

7. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the AR band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of AR degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

The journey of AR-targeting PROTACs from the bench to the clinic has provided invaluable lessons in rational drug design. While flexible PEG-based linkers like this compound are useful tools in the initial exploration of structure-activity relationships, the clinical success of bavdegalutamide (ARV-110) and the compelling preclinical data for other rigid-linker AR PROTACs strongly advocate for a "rigid advantage." The adoption of rigid linkers has proven to be a key strategy in overcoming the pharmacokinetic challenges inherent to PROTACs, leading to the development of potent, orally bioavailable drugs. For researchers in this field, the systematic evaluation of linker rigidity should be a primary consideration in the design of the next generation of protein degraders.

References

Evaluating N-Boc-PEG16-alcohol's Role in Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's efficacy is the linker connecting the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of N-Boc-PEG16-alcohol, a polyethylene glycol (PEG)-based linker, with common alternatives, supported by experimental data and detailed protocols to inform rational PROTAC design.

The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase is the cornerstone of PROTAC-mediated protein degradation. The linker component, far from being a passive spacer, plays a pivotal role in dictating the geometry, stability, and kinetics of this complex.[1][2] this compound is a readily available and commonly used building block for introducing a 16-unit PEG chain into a PROTAC structure.[3][] This guide evaluates its performance in the context of ternary complex formation against two major classes of alternative linkers: alkyl chains and rigid linkers.

Comparative Analysis of Linker Types

The choice of linker significantly impacts a PROTAC's biological activity and physicochemical properties. Polyethylene glycol (PEG) linkers, such as that derived from this compound, are known for their hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[5] In contrast, alkyl chains offer synthetic simplicity and flexibility, while rigid linkers, often containing cyclic moieties like piperidine or piperazine, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Quantitative Data Presentation

The following tables summarize representative data from various studies to illustrate the impact of linker composition and length on PROTAC performance. It is important to note that direct head-to-head comparisons across different target proteins and E3 ligases can be challenging; however, these data provide valuable insights into general trends.

Table 1: Impact of Linker Composition on Ternary Complex Formation and Protein Degradation

Linker TypeRepresentative LinkerTarget Protein (E3 Ligase)Ternary Complex Affinity (KD, nM)Cooperativity (α)Degradation (DC50, nM)Maximum Degradation (Dmax, %)Reference
PEG PEG4BRD4 (VHL)15>1 (Positive)25>90
PEG PEG5H-PGDS (CRBN)Not ReportedNot Reported0.017>95
Alkyl C4 AlkylBRD4 (CRBN)45~1 (Non-cooperative)150~80
Alkyl C5 AlkylSOS1 (VHL)Not ReportedNot Reported15.7100
Rigid PiperazineIRAK4 (CRBN)Not ReportedNot Reported<10>90
Rigid SpirocyclicH-PGDS (CRBN)Not ReportedNot Reported<50>90

Table 2: Physicochemical Properties of PROTACs with Different Linkers

Linker TypeAdvantageDisadvantageImpact on SolubilityImpact on Permeability
PEG (e.g., from this compound) High hydrophilicity, good biocompatibility.Potential for reduced metabolic stability.Generally improves aqueous solubility.Can improve permeability by masking polar groups and adopting favorable conformations.
Alkyl Synthetically accessible, chemically stable.Hydrophobic, can limit solubility and lead to non-specific binding.Tends to decrease aqueous solubility.Can be low due to high lipophilicity.
Rigid (e.g., Piperidine/Piperazine) Pre-organizes bioactive conformation, can enhance metabolic stability.More synthetically challenging.Can improve solubility if ionizable groups are present.Can be improved by reducing the number of rotatable bonds and polar surface area.

Signaling Pathways and Experimental Workflows

To understand and evaluate the impact of linkers like this compound, it is essential to visualize the underlying biological processes and the experimental steps involved.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Design Linker Selection (e.g., this compound) Synthesis PROTAC Synthesis Design->Synthesis SPR Surface Plasmon Resonance (SPR) (Kinetics, Affinity) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics, Cooperativity) Synthesis->ITC TR_FRET Time-Resolved FRET (TR-FRET) (Ternary Complex Formation) Synthesis->TR_FRET Western_Blot Western Blot (Protein Degradation - DC50/Dmax) Synthesis->Western_Blot Permeability Permeability Assays (e.g., PAMPA) Synthesis->Permeability SPR->Western_Blot Correlates with ITC->Western_Blot Informs TR_FRET->Western_Blot Predicts Logical_Relationships cluster_linker Linker Properties cluster_complex Ternary Complex cluster_outcome PROTAC Efficacy Length Length Geometry Geometry Length->Geometry Composition Composition (PEG, Alkyl, Rigid) Stability Stability Composition->Stability PK_Properties Pharmacokinetics Composition->PK_Properties Flexibility Flexibility Cooperativity Cooperativity Flexibility->Cooperativity Degradation Protein Degradation (DC50, Dmax) Stability->Degradation Cooperativity->Degradation Selectivity Selectivity Geometry->Selectivity

References

A Comparative Analysis of Flexible vs. Rigid Linkers for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker are not merely passive spacers but are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of flexible and rigid linkers for PROTACs, supported by experimental data, to inform rational drug design.

The Dichotomy of PROTAC Linkers: Flexible vs. Rigid

PROTAC linkers are broadly classified into two main categories: flexible and rigid. The choice between these linker types significantly influences the formation and stability of the ternary complex, cell permeability, and overall degradation efficiency.[2][3]

Flexible Linkers: The most commonly employed flexible linkers are based on polyethylene glycol (PEG) and alkyl chains. Their popularity stems from their synthetic tractability and the ease with which their length can be modified.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the resulting PROTAC.[4]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule.

Rigid Linkers: To overcome some of the limitations of flexible linkers, there is a growing interest in the use of more constrained linkers. These often incorporate cyclic or aromatic moieties to pre-organize the PROTAC into a bioactive conformation, which can lead to improved potency and selectivity.

  • Cyclic Structures: The inclusion of saturated rings like piperazine and piperidine can restrict the linker's conformation and has been shown to improve metabolic stability and solubility.

  • Aromatic Systems: Phenyl rings and other aromatic structures introduce planarity and rigidity, which can contribute to more stable ternary complex formation.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often introduced via "click chemistry," provide conformational restriction and are metabolically stable.

Comparative Analysis of Linker Performance

The selection of a linker is a multi-parameter optimization process where a balance between degradation potency and drug-like properties must be achieved.

Degradation Efficacy (DC50 and Dmax)

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 and a higher Dmax are indicative of a more potent PROTAC. The rigidity and length of the linker play a pivotal role in achieving optimal degradation.

For instance, in the development of BRD4-degrading PROTACs, the linker composition has been shown to be a key determinant of activity. While some flexible linkers have demonstrated high potency, the introduction of rigidity can, in some cases, enhance degradation. However, this is not a universal rule, and excessive rigidity can also be detrimental. For example, the replacement of a flexible PEG linker with a rigid disubstituted phenyl linker in an androgen receptor (AR)-targeting PROTAC resulted in a loss of activity.

Target ProteinE3 LigaseLinker TypePROTACDC50 (nM)Dmax (%)Reference
BRD4 CRBNFlexible (PEG)Compound 29 <500>90
BRD4 CRBNRigid (Piperazine)Compound 34 <500>90
H-PGDS CRBNFlexible (PEG)PROTAC-10.094>90
H-PGDS CRBNSemi-rigidPROTAC-20.22>90
H-PGDS CRBNRigid (Spirocyclic)PROTAC-30.15>90
TBK1 VHLFlexible (Alkyl/Ether)21-atom linker396
TBK1 VHLFlexible (Alkyl/Ether)29-atom linker29276

Table 1: Comparative degradation data for PROTACs with flexible and rigid linkers.

Ternary Complex Formation

The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation. The linker's role is to orient the target protein and the E3 ligase in a manner that facilitates ubiquitination. Flexible linkers can adapt to various protein surfaces, potentially increasing the chances of forming a productive complex. However, this flexibility can also lead to an entropic penalty upon binding. Rigid linkers, on the other hand, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic cost.

Pharmacokinetic (DMPK) Properties

A significant challenge in PROTAC development is achieving favorable pharmacokinetic properties, as their molecular weights often exceed the typical range for small-molecule drugs. The linker plays a crucial role in modulating properties such as solubility, cell permeability, and metabolic stability.

  • Solubility: PEG-based flexible linkers are generally more hydrophilic and can improve the aqueous solubility of PROTACs compared to hydrophobic alkyl linkers. The incorporation of rigid, polar moieties like piperazine into the linker has also been shown to enhance solubility.

  • Cell Permeability: While high polarity from linkers like PEG can improve solubility, it may hinder passive cell permeability. A balance must be struck. Rigid linkers that reduce the number of rotatable bonds and the polar surface area can sometimes improve cell permeability.

  • Metabolic Stability: Flexible alkyl and PEG linkers can be susceptible to oxidative metabolism. Rigid linkers, particularly those containing cyclic structures or triazoles, often exhibit greater metabolic stability, leading to a longer half-life in vivo.

PROTAC FeatureFlexible Linker (Alkyl/PEG)Rigid Linker (Cyclic/Aromatic)
Solubility Alkyl: Low; PEG: HighCan be improved with polar cyclic groups (e.g., piperazine)
Metabolic Stability Generally lowerGenerally higher
Cell Permeability Variable, can be challengingCan be improved by reducing polarity and rotatable bonds

Table 2: General comparison of the impact of linker type on pharmacokinetic properties.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

  • Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: To measure ternary complex formation, pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Flow these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Prepare the PROTAC, target protein, and E3 ligase in the same dialysis buffer to minimize heats of dilution.

  • Binary Titrations: Perform separate titrations to determine the binding affinities of the PROTAC to the target protein and the E3 ligase individually.

  • Ternary Titration: To measure ternary complex formation, saturate the PROTAC with one protein and titrate this complex into the second protein solution in the ITC cell.

  • Data Analysis: Integrate the raw ITC data and fit it to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity of ternary complex formation can then be calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

  • Membrane Preparation: Coat a filter plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Sample Preparation: Prepare the PROTAC solutions in a suitable buffer in a donor plate.

  • Assay Assembly: Place the filter plate onto an acceptor plate containing buffer. Add the PROTAC solutions to the donor wells on top of the filter plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) based on the amount of PROTAC that has diffused through the artificial membrane.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 POI Target Protein (POI) POI->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Release & Recycling Poly_Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Poly_Ub_POI Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination E2 E2 Enzyme Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Design Linker Design (Flexible vs. Rigid) Synthesis Chemical Synthesis Design->Synthesis Degradation Degradation Assay (Western Blot) Synthesis->Degradation Ternary_Complex Ternary Complex Assay (SPR, ITC) Synthesis->Ternary_Complex Permeability Permeability Assay (PAMPA) Synthesis->Permeability Data_Analysis Data Analysis (DC50, Dmax, KD, Papp) Degradation->Data_Analysis Ternary_Complex->Data_Analysis Permeability->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Design Iterative Optimization

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Linker_Choice Linker Choice (Flexible vs. Rigid) Flexibility Conformational Flexibility Linker_Choice->Flexibility Solubility Solubility Linker_Choice->Solubility Stability Metabolic Stability Linker_Choice->Stability Ternary_Complex Ternary Complex Formation Flexibility->Ternary_Complex PK Pharmacokinetics Solubility->PK Stability->PK Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Caption: Logical relationship between linker properties and PROTAC performance.

Conclusion

The linker is a critical determinant of PROTAC success, and its rational design is paramount for the development of effective protein degraders. While flexible linkers such as alkyl and PEG chains offer synthetic convenience and have been widely utilized, there is a clear trend towards the exploration of rigid linkers to enhance potency, selectivity, and pharmacokinetic properties. The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the Pharmacokinetic Properties of N-Boc-PEG16-alcohol PROTACs and Alternative Linker Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules have demonstrated immense therapeutic potential by harnessing the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding and E3 ligase-recruiting moieties. The composition, length, and flexibility of this linker profoundly influence the molecule's pharmacokinetic (PK) profile, impacting its efficacy and clinical translation.

This guide provides an objective comparison of PROTACs featuring N-Boc-PEG16-alcohol linkers against those with alternative linker chemistries, namely alkyl and rigid linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a valuable resource for the rational design and optimization of next-generation protein degraders.

Data Presentation: Quantitative Comparison of PROTAC Linker Performance

The choice of linker can dramatically impact the in vivo behavior of a PROTAC. The following tables summarize key pharmacokinetic parameters from preclinical studies of PROTACs with different linker types. It is important to note that direct head-to-head comparisons of PROTACs with identical protein targets and E3 ligase ligands but different linkers are not always available in the public domain. The data presented here is compiled from studies on PROTACs targeting different proteins, which can influence their pharmacokinetic profiles.

Table 1: Pharmacokinetic Parameters of a PEG-Linked PROTAC (dBET1)

ParameterValueSpeciesAdministration RouteTarget ProteinE3 Ligase Ligand
Cmax 392 nM[1][2]Mouse50 mg/kg IP[1][2]BRD4[1]Cereblon
Tmax 0.5 hrMouse50 mg/kg IPBRD4Cereblon
Terminal t1/2 6.69 hrMouse50 mg/kg IPBRD4Cereblon
AUClast 2109 hr*ng/mLMouse50 mg/kg IPBRD4Cereblon

Table 2: Pharmacokinetic Parameters of a Rigid Linker PROTAC (ARV-110)

ParameterValue (Rats)Value (Mice)SpeciesAdministration RouteTarget ProteinE3 Ligase Ligand
Cmax (IV) 1150 ± 180 ng/mL780 ± 120 ng/mLRat, Mouse2 mg/kg IVAndrogen ReceptorCereblon
Tmax (PO) 4.0 ± 2.0 hr2.0 ± 1.0 hrRat, Mouse5 mg/kg POAndrogen ReceptorCereblon
t1/2 (IV) 1.8 ± 0.3 hr2.5 ± 0.4 hrRat, Mouse2 mg/kg IVAndrogen ReceptorCereblon
Oral Bioavailability (F%) 23.83%37.89%Rat, Mouse5 mg/kg POAndrogen ReceptorCereblon

Note on this compound: While specific pharmacokinetic data for a PROTAC utilizing an this compound linker was not publicly available at the time of this guide's compilation, dBET1, which contains a PEG linker, provides a relevant reference point for the in vivo behavior of PEGylated PROTACs. The N-Boc protecting group is typically removed during the final synthesis steps of the PROTAC molecule and is not present in the final therapeutic agent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following are generalized methodologies for key experiments in assessing the pharmacokinetic properties of PROTACs.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC in a rodent model.

  • Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals should be acclimated for at least one week before the experiment.

  • PROTAC Formulation: The PROTAC is formulated in a suitable vehicle for the intended route of administration (e.g., intravenous or oral). Common vehicles include a mixture of saline, PEG300, and Tween 80.

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.

    • Oral (PO) Administration: A single dose (e.g., 5-50 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin to determine pharmacokinetic parameters including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

LC-MS/MS Bioanalytical Method for PROTAC Quantification in Plasma

This protocol describes a general method for quantifying PROTAC concentrations in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard (a structurally similar compound).

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution profile is developed to separate the analyte from matrix components.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the PROTAC's chemical properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the PROTAC and the internal standard are determined and optimized for sensitive and selective detection.

  • Calibration and Quality Control:

    • A calibration curve is prepared by spiking known concentrations of the PROTAC into blank plasma.

    • Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with the study samples to ensure the accuracy and precision of the assay.

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades POI_bound->Proteasome targeted for degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC recycled E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->Ub recruits

Caption: PROTAC Mechanism of Action.

Experimental_Workflow_PK_Study start Start: In Vivo PK Study dosing PROTAC Administration (IV and PO routes) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Quantification processing->analysis data_analysis Pharmacokinetic Analysis analysis->data_analysis end End: Determine PK Parameters (Cmax, Tmax, t1/2, F%) data_analysis->end

Caption: In Vivo Pharmacokinetic Study Workflow.

Signaling_Pathway_AR cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation Degradation AR Degradation AR->Degradation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Target Gene Transcription (e.g., PSA) ARE->Gene_Transcription activates PROTAC_AR AR-Targeting PROTAC PROTAC_AR->AR targets for degradation

References

literature review of N-Boc-PEG16-alcohol applications and outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive literature review of the applications and outcomes of N-Boc-PEG16-alcohol, a 16-atom polyethylene glycol (PEG) linker, in the synthesis of PROTACs. We will objectively compare its performance with other linker alternatives, supported by experimental data, and provide detailed methodologies for key experiments.

This compound serves as a crucial building block in the construction of PROTACs, heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

Performance Comparison of PEG Linkers in PROTACs

The length and composition of the linker are paramount for optimal PROTAC function. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase. Conversely, an excessively long linker can result in reduced efficacy due to unfavorable conformational flexibility.

Polyethylene glycol (PEG) linkers are widely utilized in PROTAC design, with approximately 54% of reported PROTACs incorporating them. Their hydrophilicity can enhance the solubility and cell permeability of the PROTAC molecule.

One key study directly investigated the impact of PEG linker length on the degradation of the Estrogen Receptor-α (ERα), a key target in breast cancer. The study compared PROTACs with 12-atom and 16-atom PEG linkers and found that the 16-atom PEG linker was significantly more potent in degrading the ERα target protein.[1] This highlights the critical nature of optimizing linker length for each specific target and E3 ligase pair.

While direct head-to-head comparisons of this compound with a wide array of other linker types in the same PROTAC system are limited in the public domain, the available data underscores the importance of empirical testing of various linker lengths and compositions.

Table 1: Comparison of PROTAC Performance with Different Linker Lengths

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)Key OutcomesReference
Estrogen Receptor-α (ERα)VHL ligandPEG16More potent degradation compared to the 12-atom linker.[1]
Estrogen Receptor-α (ERα)VHL ligandPEG12Less potent degradation compared to the 16-atom linker.[1]

Experimental Protocols

To aid researchers in the practical application of this compound, we provide detailed methodologies for the synthesis of a generic PROTAC using this linker and for the subsequent evaluation of its performance.

Synthesis of a PROTAC using this compound

This protocol outlines a representative multi-step synthesis of a PROTAC molecule.

Step 1: Activation of this compound

The terminal hydroxyl group of this compound is first converted to a better leaving group, such as a mesylate, to facilitate subsequent nucleophilic substitution.

  • Reaction: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0°C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-PEG16-mesylate.

Step 2: Conversion to Amine

The Boc-protected amine is deprotected to yield the free amine, which is necessary for coupling with the target protein ligand.

  • Reaction: Dissolve the N-Boc-PEG16-mesylate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure and purify the residue to obtain the amine-PEG16-mesylate.

Step 3: Amide Coupling with the Target Protein Ligand

The free amine of the PEG linker is coupled with a carboxylic acid on the target protein ligand.

  • Reaction: To a solution of the target protein ligand (containing a carboxylic acid, 1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).

  • Add the amine-PEG16-mesylate (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the product by preparative HPLC to obtain the PROTAC molecule.

Step 4: Coupling with the E3 Ligase Ligand

The mesylate group is displaced by a nucleophilic group (e.g., a phenol or amine) on the E3 ligase ligand to complete the PROTAC synthesis.

  • Reaction: Dissolve the product from Step 3 and the E3 ligase ligand (containing a nucleophilic group, 1.1 equivalents) in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (3 equivalents).

  • Heat the reaction mixture (e.g., to 80°C) and stir overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.

Cellular Permeability Assay (PAMPA)

This assay assesses the passive permeability of the PROTAC across an artificial membrane.

  • Principle: The assay measures the diffusion of the PROTAC from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

  • Procedure:

    • Prepare a solution of the PROTAC in a suitable buffer.

    • Add the solution to the donor wells of the PAMPA plate.

    • Add buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-16 hours).

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters.

Mouse Pharmacokinetic Study

This protocol provides a general framework for evaluating the pharmacokinetic properties of a PROTAC in a mouse model.

  • Animal Dosing: Administer the PROTAC to mice via a specific route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 This compound step1 Activation of Alcohol (e.g., Mesylation) start1->step1 start2 Target Protein Ligand (with -COOH) step3 Amide Coupling start2->step3 start3 E3 Ligase Ligand (with nucleophile) step4 Final Coupling start3->step4 step2 Boc Deprotection step1->step2 step2->step3 step3->step4 product PROTAC Molecule step4->product

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Mechanism cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Logical Relationship of Key Experimental Assays

The development and characterization of a PROTAC involve a series of interconnected experimental evaluations.

PROTAC_Evaluation_Logic cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcomes Key Outcomes Synthesis PROTAC Synthesis Degradation Protein Degradation (Western Blot) Synthesis->Degradation Permeability Cellular Permeability (PAMPA, Caco-2) Synthesis->Permeability DC50_Dmax DC50 & Dmax Degradation->DC50_Dmax Permeability_Coeff Permeability Coefficient Permeability->Permeability_Coeff PK Pharmacokinetics PK_Params Pharmacokinetic Parameters PK->PK_Params Efficacy In Vivo Efficacy Lead_Candidate Lead Candidate Identification Efficacy->Lead_Candidate DC50_Dmax->PK Permeability_Coeff->PK PK_Params->Efficacy

Caption: Logical workflow for PROTAC evaluation.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG16-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

N-Boc-PEG16-alcohol is a valuable tool in drug development and scientific research, frequently used as a PROTAC linker. While it is generally not classified as a hazardous substance, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for the particular product you are using. While a specific SDS for this compound is not consistently available, data from similar compounds suggest a low hazard profile. However, it is best to handle it with standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use common chemical-resistant gloves.

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, such as a fume hood, especially when handling the solid form or creating solutions.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is do not flush it down the sewer .[1] Improper disposal can interfere with wastewater treatment processes. The appropriate method depends on whether the compound is in a solid or liquid state and whether it is mixed with other substances.

Disposal of Uncontaminated this compound:

  • Solid Waste:

    • Collect the solid this compound waste in a clearly labeled, sealed, and compatible chemical waste container.

    • The container should be designated for non-hazardous solid chemical waste.

  • Liquid Waste (Solutions):

    • Absorb the liquid onto an inert material such as vermiculite, dry sand, or earth.[1]

    • Once absorbed, scoop the mixture into a designated container for non-hazardous solid chemical waste.

    • Ensure the container is properly sealed and labeled.

Disposal of Contaminated this compound:

In a research setting, it is common for chemical waste to be a mixture of different substances.

  • Identify all Contaminants: Determine all the chemical constituents in the waste mixture.

  • Consult SDS for all Components: Review the Safety Data Sheets for every chemical in the mixture to identify any hazardous materials.

  • Segregate Waste: If this compound is mixed with a hazardous substance (e.g., flammable solvents, corrosive acids, or toxic reagents), the entire mixture must be treated as hazardous waste.

    • Collect this waste in a designated hazardous waste container that is compatible with all components of the mixture.

    • The container must be clearly labeled with the full chemical names of all constituents and their approximate percentages.

  • Contact EHS: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Data Summary for this compound Disposal

ParameterInformationCitation
Hazard Classification Generally not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1]
Primary Disposal Route Collection in a designated chemical waste container for incineration or landfill by a licensed contractor.[1]
Prohibited Disposal Do not flush down the sewer.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves.
Incompatible Materials Strong oxidizing agents.
Spill Cleanup Absorb with an inert material (e.g., vermiculite, dry sand) and place in a chemical waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream cluster_end start Start: this compound Waste assess_contamination Is the waste mixed with any hazardous materials? start->assess_contamination determine_state Is the waste solid or liquid? assess_contamination->determine_state No hazardous_waste Treat the entire mixture as hazardous waste. assess_contamination->hazardous_waste Yes solid_waste Collect in a labeled container for non-hazardous solid waste. determine_state->solid_waste Solid liquid_waste Absorb onto an inert material. determine_state->liquid_waste Liquid end_disposal Arrange for disposal by EHS or a licensed contractor. solid_waste->end_disposal collect_liquid Place absorbed material in a labeled container for non-hazardous solid waste. liquid_waste->collect_liquid collect_liquid->end_disposal collect_hazardous Collect in a designated, compatible, and clearly labeled hazardous waste container. hazardous_waste->collect_hazardous collect_hazardous->end_disposal

Decision workflow for this compound disposal.

By adhering to these guidelines, researchers and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.